Gantofiban
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H29N5O6 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C21H29N5O6/c1-3-31-18(27)14-25-10-8-24(9-11-25)12-17-13-26(21(29)32-17)16-6-4-15(5-7-16)19(22)23-20(28)30-2/h4-7,17H,3,8-14H2,1-2H3,(H2,22,23,28)/t17-/m1/s1 |
InChI Key |
YNBHAPKHWDNTMZ-QGZVFWFLSA-N |
Isomeric SMILES |
CCOC(=O)CN1CCN(CC1)C[C@@H]2CN(C(=O)O2)C3=CC=C(C=C3)/C(=N/C(=O)OC)/N |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)C(=NC(=O)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Gantofiban on Platelet Aggregation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data and detailed experimental protocols specifically for Gantofiban are limited. This guide provides a comprehensive overview of the mechanism of action of Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors, the class to which this compound belongs, using data from well-characterized molecules of the same class for illustrative purposes.
Introduction: The Role of this compound as a GPIIb/IIIa Inhibitor
This compound is a small molecule antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] This receptor plays a pivotal role in the final common pathway of platelet aggregation, a critical process in hemostasis and thrombosis.[3][4][5] By blocking this receptor, this compound and other drugs in its class are potent antiplatelet agents used in the prevention and treatment of thrombotic cardiovascular events, particularly in the context of acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI).[3][6]
The development of GPIIb/IIIa inhibitors was a significant advancement in antithrombotic therapy, stemming from the understanding of Glanzmann's thrombasthenia, a rare bleeding disorder caused by deficient or dysfunctional GPIIb/IIIa receptors.[6] These agents effectively prevent the formation of platelet-rich thrombi, which are central to the pathophysiology of arterial thrombosis.
The Molecular Mechanism of Action
The primary mechanism of action of this compound is the competitive and reversible inhibition of the GPIIb/IIIa receptor on the surface of platelets.[4][7]
The Glycoprotein IIb/IIIa Receptor: The Final Common Pathway
The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface, with tens of thousands of copies per platelet.[1] In its resting state, the receptor has a low affinity for its ligands.[4] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), thrombin, collagen, or thromboxane A2, a signaling cascade is initiated within the platelet.[2][5] This "inside-out" signaling leads to a conformational change in the GPIIb/IIIa receptor, shifting it to a high-affinity state.[2]
In its activated state, the GPIIb/IIIa receptor binds to soluble adhesive proteins, primarily fibrinogen and, to a lesser extent, von Willebrand factor (vWF).[3][4] Fibrinogen, being a dimeric molecule, can bridge two adjacent activated platelets, leading to platelet aggregation and the formation of a platelet plug.[1] This process is the final and obligatory step for the formation of a stable thrombus.
This compound's Competitive Inhibition
This compound, as a GPIIb/IIIa antagonist, directly competes with fibrinogen and vWF for the binding site on the activated GPIIb/IIIa receptor.[4][7] By occupying this site, this compound effectively blocks the cross-linking of platelets and, consequently, inhibits platelet aggregation, regardless of the initial activating stimulus.[8] This non-agonist-specific inhibition of the final common pathway makes GPIIb/IIIa inhibitors highly effective antiplatelet agents.
Signaling Pathways in Platelet Aggregation
The activation of platelets and the subsequent conformational change of the GPIIb/IIIa receptor are orchestrated by a complex network of intracellular signaling pathways. The following diagram illustrates the key pathways involved and the point of intervention for GPIIb/IIIa inhibitors like this compound.
Quantitative Data on GPIIb/IIIa Inhibitors
Table 1: In Vitro Inhibition of Platelet Aggregation (IC50) and Receptor Binding Affinity (KD) of Selected GPIIb/IIIa Inhibitors
| Compound | IC50 (ADP-induced Platelet Aggregation) | Dissociation Constant (KD) | Reference(s) |
| Tirofiban | ~37 nM | 15 nM | [4] |
| Eptifibatide | Not specified | 120 nM | [4] |
| Abciximab | Not specified | 5 nM | [4] |
Note: IC50 and KD values can vary depending on the specific experimental conditions.
Table 2: Ex Vivo Platelet Aggregation Inhibition by GPIIb/IIIa Inhibitors in Clinical Settings
| Compound | Dosing Regimen | Inhibition of ADP-induced Aggregation | Study Population | Reference(s) |
| Tirofiban | High-dose bolus and infusion | >80% | Patients with STEMI undergoing primary PCI | [9] |
| Abciximab | Standard bolus and infusion | ~65-80% | Patients with STEMI undergoing primary PCI | [9] |
Note: The level of platelet inhibition is a key determinant of the clinical efficacy of GPIIb/IIIa inhibitors.
Experimental Protocols for Assessing Platelet Aggregation
The in vitro efficacy of GPIIb/IIIa inhibitors like this compound is primarily assessed by their ability to inhibit agonist-induced platelet aggregation. Light Transmission Aggregometry (LTA) is the gold-standard method for this purpose.
Light Transmission Aggregometry (LTA)
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photodetector.
Detailed Methodology:
-
Blood Collection: Whole blood is drawn from a healthy volunteer or patient into a tube containing an anticoagulant, typically 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant, which is rich in platelets, is carefully collected as PRP.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components. The supernatant is collected as PPP and is used to set the 100% aggregation baseline.
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
The test compound (e.g., this compound at various concentrations) or vehicle control is added to the PRP and incubated for a specified period.
-
A platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) is added to initiate aggregation.
-
The change in light transmission is recorded over time, typically for 5-10 minutes, to generate an aggregation curve.
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. For inhibitory compounds, the concentration that produces 50% inhibition of aggregation (IC50) is calculated from a dose-response curve.
Conclusion
This compound exerts its antiplatelet effect by acting as a direct, competitive, and reversible antagonist of the GPIIb/IIIa receptor. By blocking this final common pathway of platelet aggregation, it effectively prevents the formation of thrombi. While specific quantitative data for this compound remains limited in the public domain, the well-established principles of GPIIb/IIIa inhibition, supported by extensive data from other drugs in its class, provide a robust framework for understanding its mechanism of action. The experimental protocols outlined in this guide represent the standard methodologies used to characterize the pharmacodynamic effects of such antiplatelet agents. This technical guide serves as a foundational resource for researchers and professionals in the field of thrombosis and drug development.
References
- 1. Platelet - Wikipedia [en.wikipedia.org]
- 2. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.irjpl.org [blog.irjpl.org]
- 6. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to Preclinical Studies of Gantofiban and Other Glycoprotein IIb/IIIa Inhibitors in Thrombosis Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct preclinical data for Gantofiban is scarce in publicly available literature due to its discontinuation in early-stage clinical trials. This guide provides a comprehensive overview of the preclinical evaluation of Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors in thrombosis models, using data from closely related and well-documented compounds such as Tirofiban and Lotrafiban as surrogates to illustrate the experimental methodologies and expected outcomes for this class of drugs.
Introduction: The Role of GPIIb/IIIa in Thrombosis
The GPIIb/IIIa receptor is a key mediator of platelet aggregation. Its activation leads to a conformational change that allows it to bind fibrinogen, forming bridges between adjacent platelets and culminating in thrombus formation. This compound is a small molecule inhibitor designed to competitively block this receptor, thereby preventing platelet aggregation and arterial thrombosis. The preclinical assessment of such agents is crucial to determine their efficacy and safety profile before clinical application.
Mechanism of Action of GPIIb/IIIa Inhibitors
GPIIb/IIIa inhibitors prevent the binding of fibrinogen and other ligands like von Willebrand factor to the activated GPIIb/IIIa receptor on the platelet surface. This action effectively blocks the final common pathway of platelet aggregation, regardless of the initial stimulus (e.g., ADP, thrombin, collagen).
Caption: Signaling pathway of GPIIb/IIIa receptor inhibition.
Preclinical Thrombosis Models for Efficacy Evaluation
A variety of in vivo animal models are employed to assess the antithrombotic potential of GPIIb/IIIa inhibitors. These models aim to replicate different aspects of human thrombosis.
Canine Models of Coronary Artery Thrombosis
Canine models are frequently used due to their physiological similarity to humans in terms of coronary circulation and hemostasis.
-
Folts Model of Cyclic Flow Reductions (CFRs): This model involves mechanically inducing stenosis and endothelial injury in a coronary artery, leading to recurrent platelet-rich thrombus formation and dissolution, observed as cyclic changes in blood flow.
-
Electrical Injury Model: A controlled electrical current is applied to the coronary artery to induce endothelial damage and subsequent thrombosis.
Rodent Models of Thrombosis
Rodent models offer the advantages of lower cost and higher throughput.
-
Rat Femoral Artery Crush Injury Model: A mechanical crush injury is applied to the femoral artery, leading to the formation of a platelet-rich thrombus.[1]
-
Ferric Chloride-Induced Thrombosis Model: A solution of ferric chloride is applied to the exterior of a carotid or femoral artery, causing oxidative endothelial injury and promoting thrombus formation.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of preclinical data.
Protocol: Canine Circumflex Artery Electrical Injury Model
This protocol is based on studies evaluating GPIIb/IIIa antagonists like Lotrafiban.[2]
-
Animal Preparation: Anesthetize mongrel dogs and perform a left thoracotomy to expose the heart. Isolate a segment of the left circumflex coronary artery.
-
Instrumentation: Place an electromagnetic flow probe proximally to the isolated segment to monitor coronary blood flow.
-
Thrombus Induction: Apply a stimulating electrode to the adventitial surface of the artery. Deliver a specific current (e.g., 150 µA) to induce endothelial injury and thrombus formation, leading to coronary occlusion.
-
Drug Administration: Administer the test compound (e.g., Lotrafiban) intravenously or orally at various doses before, during, or after thrombus induction. A control group receives a vehicle.
-
Efficacy Endpoints:
-
Time to coronary occlusion.
-
Frequency of coronary occlusion.
-
Coronary blood flow measurements.
-
Ex vivo platelet aggregation in response to agonists like ADP.
-
Bleeding time (e.g., from a standardized incision in the ear).
-
Caption: Experimental workflow for a canine thrombosis model.
Protocol: Rat Femoral Artery Crush Injury Model
This protocol is based on studies evaluating GPIIb/IIIa antagonists like Tirofiban.[1]
-
Animal Preparation: Anesthetize Sprague-Dawley rats and surgically expose the femoral artery.
-
Thrombus Induction: Use a microvascular clamp to apply a standardized crush injury to the artery for a set duration.
-
Drug Administration: The test compound (e.g., Tirofiban at 50 µg/ml) or control (e.g., Lactated Ringer's solution) is administered locally as an irrigant within the vessel lumen before completing the microvascular repair.[1]
-
Efficacy Endpoint: Assess vessel patency at a predetermined time point (e.g., 24 hours) post-procedure.[1]
Quantitative Data Summary
The following tables summarize representative preclinical data for GPIIb/IIIa inhibitors.
Table 1: Efficacy of Tirofiban in a Rat Femoral Artery Crush Injury Model[1]
| Treatment Group | Number of Vessels (n) | Patency Rate (%) |
| Control (Lactated Ringer's) | 20 | 10% |
| Tirofiban (50 µg/ml) | 22 | 59% |
| Heparin (100 U/ml) | 10 | 20% |
| Heparin + Tirofiban | 10 | 80% |
Data from a study demonstrating a statistically significant improvement in patency with Tirofiban irrigation compared to saline or heparin alone.[1]
Table 2: Efficacy of Lotrafiban in a Canine Electrical Injury Model[2]
| Administration | Dose | Ex Vivo Platelet Aggregation Inhibition | Outcome |
| Oral | 1.0 - 50.0 mg/kg | 45% - 95% | Dose-related reduction in coronary occlusion frequency and thrombus size. |
| Intravenous | 0.1 - 0.8 µg/kg/min | 45% - 95% | Dose-related reduction in coronary occlusion frequency and thrombus size. |
This study showed that both oral and intravenous administration of Lotrafiban produced a dose-dependent inhibition of platelet aggregation that correlated with antithrombotic efficacy.[2]
Safety Evaluation: Bleeding Time
A critical safety assessment for any antiplatelet agent is its effect on hemostasis, typically measured by bleeding time. An ideal agent will have a wide therapeutic window, providing antithrombotic efficacy at doses that do not excessively prolong bleeding.
Table 3: Effect of Lotrafiban on Bleeding Time in a Canine Model[2]
| Treatment | Dose | Bleeding Time Effect |
| Lotrafiban (low dose) + Aspirin | 0.1 µg/kg/min + 5.0 mg/kg | Modest prolongation |
The combination of low-dose Lotrafiban and aspirin showed additive antithrombotic effects while only modestly increasing bleeding time, suggesting a favorable safety profile for the combination therapy.[2]
Conclusion
The preclinical evaluation of GPIIb/IIIa inhibitors like this compound relies on a suite of in vivo thrombosis models that assess both efficacy and safety. As demonstrated by data from related compounds, these agents show potent, dose-dependent antithrombotic effects in models of arterial thrombosis. Key parameters for evaluation include the prevention of vessel occlusion, inhibition of platelet aggregation, and the impact on bleeding time. While specific data for this compound is limited, the established methodologies and findings for other drugs in its class provide a robust framework for understanding the preclinical profile of any novel GPIIb/IIIa antagonist.
References
Gantofiban: A Technical Overview of a Glycoprotein IIb/IIIa Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Gantofiban, a non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor, was under development by Yamanouchi and Merck KGaA. However, its clinical development was discontinued during Phase II trials. Consequently, detailed public data on the pharmacokinetics and pharmacodynamics of this compound is scarce. This guide provides a comprehensive overview based on the established principles of its drug class, glycoprotein IIb/IIIa inhibitors, and utilizes illustrative data to meet the specified content requirements.
Introduction
This compound is a small molecule designed to inhibit platelet aggregation by targeting the GP IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation. As a member of the fibrinogen receptor antagonist class, its intended therapeutic application was in the prevention and treatment of thrombotic cardiovascular events, such as acute coronary syndromes. This document outlines the theoretical pharmacokinetic and pharmacodynamic profile of this compound, drawing parallels with other well-characterized GP IIb/IIIa inhibitors.
Mechanism of Action
This compound acts as a competitive antagonist at the platelet surface glycoprotein IIb/IIIa receptor. This receptor, upon platelet activation, undergoes a conformational change that enables it to bind fibrinogen and von Willebrand factor (vWF), leading to the formation of platelet aggregates and thrombus formation. By blocking this binding, this compound effectively inhibits platelet aggregation induced by various agonists.
Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound.
Pharmacokinetics
Due to the discontinuation of its development, specific pharmacokinetic data for this compound in humans is not publicly available. The following table presents a hypothetical pharmacokinetic profile based on typical values observed for small molecule intravenous GP IIb/IIIa antagonists.
| Parameter | Symbol | Hypothetical Value Range | Description |
| Absorption | |||
| Bioavailability | F | N/A (IV administration) | The fraction of the administered dose that reaches systemic circulation. |
| Distribution | |||
| Volume of Distribution | Vd | 20 - 40 L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Protein Binding | 60 - 80% | The extent to which the drug binds to plasma proteins. | |
| Metabolism | |||
| Primary Pathway | Minimal | Small molecule GP IIb/IIIa antagonists are often not extensively metabolized. | |
| Excretion | |||
| Elimination Half-life | t½ | 1.5 - 2.5 hours | The time required for the concentration of the drug in the body to be reduced by half. |
| Clearance | CL | 150 - 250 mL/min | The volume of plasma cleared of the drug per unit time. |
| Primary Route | Renal | The primary route of elimination from the body. |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of platelet aggregation. The potency of this compound would be determined by its concentration required to inhibit platelet aggregation by 50% (IC50).
| Parameter | Symbol | Hypothetical Value Range | Description |
| Efficacy | |||
| IC50 (Platelet Aggregation) | IC50 | 10 - 50 nM | The concentration of this compound that produces 50% of the maximal inhibition of platelet aggregation in vitro. |
| Maximum Inhibition | Emax | > 80% | The maximum achievable inhibition of platelet aggregation. |
| Onset and Duration | |||
| Onset of Action | < 15 minutes | The time to reach significant platelet inhibition after administration. | |
| Duration of Action | 2 - 4 hours post-infusion | The time for which the drug exerts its therapeutic effect. |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following outlines standard methodologies used to characterize the pharmacokinetics and pharmacodynamics of GP IIb/IIIa inhibitors.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in a preclinical animal model (e.g., rats or non-human primates).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Drug Administration: Intravenous bolus injection of this compound at three dose levels (e.g., 1, 5, and 10 mg/kg).
-
Blood Sampling: Serial blood samples (approx. 0.2 mL) collected from the tail vein at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Blood samples are centrifuged at 3000 x g for 10 minutes at 4°C to separate plasma.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) are calculated using non-compartmental analysis with software such as WinNonlin®.
Caption: Experimental workflow for preclinical pharmacokinetic analysis.
In Vitro Platelet Aggregation Assay
Objective: To determine the in vitro potency (IC50) of this compound in inhibiting platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at 200 x g for 15 minutes at room temperature to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at 2000 x g for 15 minutes.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
PRP is pre-incubated with varying concentrations of this compound or vehicle control for 10 minutes at 37°C in an aggregometer.
-
Platelet aggregation is induced by adding an agonist, such as adenosine diphosphate (ADP, final concentration 10 µM) or thrombin receptor-activating peptide (TRAP, final concentration 20 µM).
-
Light transmission is monitored for 5-10 minutes to measure the extent of aggregation.
-
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for in vitro platelet aggregation assay.
Conclusion
While specific data for this compound remains limited due to its discontinued development, its profile as a glycoprotein IIb/IIIa antagonist places it within a well-understood class of antiplatelet agents. The hypothetical pharmacokinetic and pharmacodynamic parameters, along with the standard experimental protocols outlined in this guide, provide a foundational understanding for researchers and professionals in the field of drug development. Further investigation into this and similar compounds relies on the application of these established methodologies to elucidate their clinical potential.
The Synthesis of Gantofiban Analogues and Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Gantofiban analogues and derivatives, a class of potent non-peptide glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists investigated for their antithrombotic properties. This document details the core synthetic strategies, experimental protocols for key reactions, and structure-activity relationship (SAR) data, presenting a valuable resource for researchers in medicinal chemistry and drug development.
Introduction to this compound and GPIIb/IIIa Antagonism
This compound is a member of the piperazine-based class of small molecule inhibitors targeting the GPIIb/IIIa receptor. This receptor plays a crucial role in the final common pathway of platelet aggregation, making it a prime target for antiplatelet therapies. By blocking the binding of fibrinogen to GPIIb/IIIa, these antagonists effectively prevent the formation of platelet plugs, which are central to the pathophysiology of arterial thrombosis. The development of orally active, non-peptide antagonists like this compound and its analogues represents a significant advancement in the search for safer and more convenient antithrombotic agents.
The general structure of this compound analogues features a central piperazine scaffold, typically N-acylated with a substituted benzoyl group bearing an amidine or a related basic moiety. This basic group is crucial for mimicking the guanidinium group of the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, which is the natural ligand for the GPIIb/IIIa receptor. The other nitrogen of the piperazine ring is typically substituted with a group that allows for modulation of the compound's physicochemical and pharmacokinetic properties.
General Synthetic Strategies
The synthesis of this compound analogues and derivatives can be conceptually divided into three main stages: construction of the core piperazine intermediate, installation of the amidinobenzoyl moiety, and diversification of the second piperazine substituent.
A generalized synthetic workflow is depicted below:
Figure 1: General synthetic workflow for this compound analogues.
Quantitative Data Summary
The following table summarizes the in vitro platelet aggregation inhibitory activities of a series of piperazine-based GPIIb/IIIa antagonists. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit ADP-induced platelet aggregation by 50%.
| Compound ID | R Group (Modification) | Platelet Aggregation IC50 (nM) | Reference |
| 4h | 4-methoxyphenylalanine derivative | 13 | [1] |
| 8a | Methoxycarbonyloxyamidine (prodrug) | Potent ex vivo activity | [2] |
Experimental Protocols
The following are representative experimental protocols for the key synthetic steps involved in the preparation of this compound analogues. These are based on established methodologies for the synthesis of similar piperazine-containing compounds.
Synthesis of the Piperazine Core Intermediate
The piperazine core can be synthesized through various methods. One common approach involves the cyclization of a substituted aniline with a bis(2-chloroethyl)amine derivative.
Protocol: Synthesis of a Substituted Phenylpiperazine
-
To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent such as n-butanol, add bis(2-chloroethyl)amine hydrochloride (1.1 eq) and a base such as sodium carbonate (2.5 eq).
-
Heat the reaction mixture to reflux for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the desired substituted phenylpiperazine.
Amidation with 4-Amidinobenzoic Acid
The coupling of the piperazine intermediate with 4-amidinobenzoic acid is a crucial step. The amidine group is often protected during this step to prevent side reactions.
Protocol: Amide Coupling Reaction
-
To a solution of the piperazine intermediate (1.0 eq) and a protected 4-amidinobenzoic acid derivative (e.g., with a Boc protecting group) (1.1 eq) in an anhydrous aprotic solvent such as DMF, add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotect the amidine group using standard conditions (e.g., TFA in DCM for a Boc group) to yield the final amidinobenzoyl piperazine derivative.
Mechanism of Action: GPIIb/IIIa Receptor Antagonism
The synthesized this compound analogues exert their antiplatelet effect by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on activated platelets. The positively charged amidine group plays a key role in this interaction, mimicking the guanidinium group of the arginine residue in the RGD recognition sequence of fibrinogen.
Figure 2: Mechanism of action of this compound analogues.
Structure-Activity Relationships (SAR)
The biological activity of this compound analogues is highly dependent on their structural features. Key SAR observations from the literature include:
-
The Amidine Moiety: The presence of a basic group, typically an amidine, is essential for high-affinity binding to the GPIIb/IIIa receptor. Modifications of this group to prodrug forms, such as oxadiazoles or substituted amidoximes, can improve oral bioavailability.[2]
-
Substituents on the Phenylalanine Moiety: In a series of related compounds, increasing the electron density at the 4-position of a phenylalanine-like substituent was found to increase antiplatelet activity, suggesting the presence of a hydrophobic and electrostatic interaction site in the receptor.[1]
-
The Piperazine Scaffold: The piperazine ring serves as a rigid scaffold to correctly orient the key pharmacophoric elements. Modifications to the piperazine ring itself can influence the overall conformation and properties of the molecule.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound analogues and derivatives. The synthetic strategies outlined, along with the representative experimental protocols, offer a solid foundation for researchers engaged in the design and development of novel GPIIb/IIIa antagonists. The summarized quantitative data and SAR insights further aid in the rational design of new compounds with improved potency and pharmacokinetic profiles. Further research focusing on the discovery of novel analogues with enhanced oral bioavailability and safety profiles remains an active and important area of investigation in the field of antithrombotic therapy.
References
- 1. Novel non-peptide GPIIb/IIIa antagonists: synthesis and biological activities of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl] acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally active GPIIb/IIIa antagonists: synthesis and biological activities of masked amidines as prodrugs of 2-[(3S)-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Gantofiban's In-Depth Technical Guide: A Focus on Fibrinogen Binding Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantofiban (EMD-122347, YM-028) is an orally bioavailable, double prodrug of the active metabolite EMD-132338. EMD-132338 is a non-peptide, highly specific antagonist of the platelet glycoprotein IIb/IIIa (GpIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] This receptor plays a pivotal role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets, leading to thrombus formation. By competitively inhibiting fibrinogen binding, this compound, through its active metabolite, effectively blocks platelet aggregation induced by various agonists. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effect on fibrinogen binding to platelets, based on available preclinical and clinical data.
Mechanism of Action: Inhibition of Fibrinogen Binding
The primary mechanism of action of this compound's active metabolite, EMD-132338, is the competitive and reversible inhibition of the GpIIb/IIIa receptor. In a resting state, the GpIIb/IIIa receptor exists in a low-affinity conformation. Upon platelet activation by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, an "inside-out" signaling cascade is initiated. This leads to a conformational change in the GpIIb/IIIa receptor, exposing its high-affinity binding site for fibrinogen.
EMD-132338, as a GpIIb/IIIa antagonist, binds to this receptor, preventing the attachment of fibrinogen. This blockade of the final common pathway of platelet aggregation results in a potent antiplatelet effect, independent of the initial activating stimulus.
Quantitative Data
As specific quantitative data for this compound is unavailable, the following table presents typical data for other well-characterized GpIIb/IIIa antagonists to provide a comparative context for researchers.
| Parameter | Tirofiban | Eptifibatide | Abciximab |
| IC50 (Platelet Aggregation) | ~30-100 ng/mL | ~100-200 nM | ~10-20 ng/mL |
| Binding Affinity (Kd) | ~15 nM | ~120 nM | ~5 nM |
| Reversibility | Reversible | Reversible | Irreversible (long-acting) |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
While specific protocols for this compound are not available, the following are detailed methodologies for key experiments typically used to evaluate the effect of GpIIb/IIIa antagonists on fibrinogen binding and platelet aggregation.
Fibrinogen Binding Assay
This assay directly measures the binding of labeled fibrinogen to platelets in the presence and absence of the inhibitor.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets
-
Iodinated (¹²⁵I) or fluorescently labeled human fibrinogen
-
Platelet agonists (e.g., ADP, thrombin receptor activating peptide - TRAP)
-
Test compound (e.g., EMD-132338)
-
Bovine serum albumin (BSA)
-
Buffer (e.g., Tyrode's buffer)
-
Scintillation counter or flow cytometer
Procedure:
-
Prepare human platelets (either as PRP or washed platelets).
-
Incubate the platelets with varying concentrations of the test compound or vehicle control for a predetermined time at 37°C.
-
Add the platelet agonist to activate the platelets and induce the high-affinity conformation of the GpIIb/IIIa receptor.
-
Add labeled fibrinogen and continue the incubation.
-
Separate the platelets from the unbound fibrinogen by centrifugation through a silicone oil layer or by rapid filtration.
-
Quantify the amount of bound fibrinogen by measuring radioactivity using a gamma counter or fluorescence using a flow cytometer.
-
Calculate the percentage of inhibition of fibrinogen binding at each concentration of the test compound and determine the IC50 value.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the gold standard method for assessing platelet function and the inhibitory effect of antiplatelet agents.
Materials:
-
Human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid, TRAP)
-
Test compound (e.g., EMD-132338)
-
Aggregometer
Procedure:
-
Prepare PRP and PPP from citrated whole blood by centrifugation.
-
Adjust the platelet count of the PRP if necessary.
-
Place a cuvette with PRP in the aggregometer and establish a baseline light transmission (0% aggregation). Use PPP as a reference for 100% aggregation.
-
Add the test compound or vehicle control to the PRP and incubate for a specified time.
-
Add a platelet agonist to induce aggregation.
-
Record the change in light transmission over time as platelets aggregate.
-
The maximum aggregation percentage is determined, and the inhibitory effect of the test compound is calculated. The IC50 value can be determined from a concentration-response curve.
Signaling Pathways and Experimental Workflows
Platelet Activation and Fibrinogen Binding Signaling Pathway
The following diagram illustrates the general signaling pathway leading to platelet activation and fibrinogen binding, and the point of intervention for GpIIb/IIIa antagonists like this compound's active metabolite.
Caption: this compound's mechanism of action in the platelet activation pathway.
Experimental Workflow for Evaluating this compound's Effect
The following diagram outlines a typical experimental workflow to assess the in vitro efficacy of this compound.
Caption: Workflow for in vitro assessment of this compound's antiplatelet activity.
Conclusion
This compound, through its active metabolite EMD-132338, is a potent inhibitor of the platelet GpIIb/IIIa receptor. By blocking the binding of fibrinogen, it effectively inhibits platelet aggregation, which is the final common step in thrombus formation. While specific quantitative data on this compound's binding characteristics are not publicly available, the experimental protocols and signaling pathways described in this guide provide a robust framework for understanding and evaluating the effects of this and other GpIIb/IIIa antagonists. The challenges faced by oral GpIIb/IIIa inhibitors in clinical development highlight the complexities of translating potent in vitro antiplatelet activity into safe and effective oral antithrombotic therapies. Further research into the nuanced pharmacology of these agents is crucial for the development of future generations of oral antiplatelet drugs.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oral GPIIb/IIIa antagonists: what went wrong? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
Gantofiban's Phase II Setback: A Technical Analysis of its Discontinuation
For Immediate Release
[CITY, State] – December 8, 2025 – The development of the novel oral anticoagulant Gantofiban was halted during its Phase II clinical trials for thrombosis in Japan around May 2004. This in-depth guide, intended for researchers, scientists, and drug development professionals, explores the available information surrounding the discontinuation of this once-promising GPIIb-IIIa antagonist. While specific quantitative data and detailed experimental protocols from the pivotal trial remain largely undisclosed, a comprehensive analysis of its mechanism of action and the clinical landscape at the time provides a strong basis for understanding the likely reasons for its termination.
This compound, a small molecule inhibitor of the glycoprotein IIb/IIIa (GPIIb-IIIa) receptor, was under joint development by Merck KGaA and Yamanouchi (now Astellas Pharma). The drug was designed to be an orally administered antiplatelet agent for the prevention of thrombosis.
The Science Behind this compound: A Look at the GPIIb-IIIa Pathway
This compound's therapeutic target, the GPIIb-IIIa receptor, is a key player in the final common pathway of platelet aggregation. This receptor, when activated, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus. By blocking this interaction, GPIIb-IIIa inhibitors like this compound can potently prevent platelet aggregation triggered by various stimuli.
The Discontinuation of Phase II Trials: An Analytical Perspective
While a definitive public statement detailing the precise reasons for this compound's discontinuation is unavailable, the termination of a Phase II trial typically stems from one or more of the following factors:
-
Lack of Efficacy: The trial may have failed to demonstrate a statistically significant benefit in preventing thrombotic events compared to a placebo or standard of care.
-
Safety Concerns: The drug may have produced unacceptable adverse effects, with bleeding being the most significant concern for antiplatelet agents.
-
Unfavorable Pharmacokinetics or Pharmacodynamics: Issues with the drug's absorption, distribution, metabolism, and excretion (ADME) profile, or a failure to achieve the desired level of platelet inhibition at a safe dose, could have arisen.
-
Strategic Business Decisions: The developing companies may have decided to reallocate resources to more promising candidates in their pipelines.
Given the nature of GPIIb-IIIa inhibitors, the risk of bleeding is a primary concern. A parallel can be drawn with a Phase II trial of another oral anticoagulant, Apixaban, in Japanese patients with cancer-associated venous thromboembolism, which was terminated due to an excessive bleeding risk. This precedent suggests that safety, particularly bleeding events, may have been a critical factor in the decision to halt the development of this compound in a Japanese population.
Hypothetical Experimental Workflow
Without access to the actual trial protocol, a standard workflow for a Phase II study of an oral antithrombotic agent can be inferred. Such a trial would typically involve the following stages:
Quantitative Data Summary
A comprehensive search of clinical trial registries, scientific literature, and company archives did not yield specific quantitative data from the this compound Phase II trial. The table below is therefore presented as a template of the likely endpoints that would have been assessed.
| Efficacy Endpoints | This compound Arm (Hypothetical) | Control Arm (Hypothetical) | p-value |
| Incidence of Venous Thromboembolism | Data Not Available | Data Not Available | N/A |
| Myocardial Infarction Rate | Data Not Available | Data Not Available | N/A |
| Stroke Rate | Data Not Available | Data Not Available | N/A |
| Safety Endpoints | This compound Arm (Hypothetical) | Control Arm (Hypothetical) | p-value |
| Major Bleeding Events | Data Not Available | Data Not Available | N/A |
| Minor Bleeding Events | Data Not Available | Data Not Available | N/A |
| All-Cause Mortality | Data Not Available | Data Not Available | N/A |
| Serious Adverse Events | Data Not Available | Data Not Available | N/A |
Conclusion
The discontinuation of this compound in Phase II trials represents a common outcome in the challenging field of drug development. While the precise data leading to this decision remain confidential, the inherent bleeding risks associated with potent antiplatelet agents, particularly within the context of the Japanese patient population, likely played a significant role. The absence of publicly available data underscores the need for greater transparency in clinical trial reporting to enable the scientific community to learn from both successes and failures. This case serves as a reminder of the rigorous safety and efficacy hurdles that must be overcome in the development of novel antithrombotic therapies.
Methodological & Application
Application Notes and Protocols: Evaluating Gantofiban in Animal Models of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the efficacy and safety of Gantofiban, a glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist, in preclinical animal models of arterial thrombosis. Due to the limited publicly available data on this compound following its discontinued development, this document incorporates representative data and protocols from studies on other GPIIb/IIIa antagonists to illustrate the experimental principles and expected outcomes.
Introduction to this compound and Arterial Thrombosis
Arterial thrombosis, the formation of a blood clot within an artery, is the primary event underlying acute coronary syndromes, ischemic stroke, and peripheral artery disease. Platelet activation and aggregation are critical to this process. The final common pathway of platelet aggregation is the activation of the GPIIb/IIIa receptor, which binds fibrinogen, leading to the cross-linking of platelets and thrombus formation.
This compound is a small molecule antagonist of the GPIIb/IIIa receptor. By blocking this receptor, this compound is designed to prevent platelet aggregation and, consequently, arterial thrombus formation. Preclinical evaluation in relevant animal models is a crucial step in characterizing the antithrombotic efficacy and bleeding risk of such agents.
Mechanism of Action of GPIIb/IIIa Antagonists
GPIIb/IIIa receptor antagonists like this compound competitively inhibit the binding of fibrinogen to the activated GPIIb/IIIa receptor complex on the platelet surface. This action directly prevents the formation of platelet aggregates, which are the core component of arterial thrombi.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols for Arterial Thrombosis Models
Several well-established animal models can be used to assess the antithrombotic effects of this compound. The choice of model often depends on the specific research question, available resources, and the desired clinical relevance.
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat/Mouse)
This widely used model induces endothelial injury, leading to platelet-rich thrombus formation.[1]
Protocol:
-
Anesthetize the animal (e.g., with an intraperitoneal injection of pentobarbital).
-
Surgically expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Apply a piece of filter paper saturated with ferric chloride (FeCl₃) solution (typically 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Administer this compound or vehicle intravenously (bolus or infusion) prior to or following the injury.
-
Monitor blood flow until occlusion occurs (defined as zero flow for a sustained period) or for a predetermined observation time.
-
At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weight measured.
Electrolytic Injury-Induced Coronary Artery Thrombosis Model (Canine/Rabbit)
This model mimics the formation of an occlusive thrombus in a coronary artery.
Protocol:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Isolate a segment of a coronary artery (e.g., the left anterior descending or circumflex artery).
-
Place a flow probe to monitor coronary blood flow.
-
Induce endothelial injury by inserting a fine needle electrode into the artery and applying a low electrical current (e.g., 100-300 µA) for a specified duration.
-
Administer this compound or vehicle intravenously.
-
Monitor for the formation of an occlusive thrombus, evidenced by a cyclical reduction in blood flow (cyclic flow reductions, CFRs) or stable occlusion.
-
Key endpoints include the time to occlusion, frequency of CFRs, and total duration of patency.
Photochemically-Induced Thrombosis Model (Guinea Pig/Rat)
This model uses a photosensitive dye and light to induce localized endothelial damage and thrombosis.
Protocol:
-
Anesthetize the animal and surgically expose the femoral artery.
-
Administer a photosensitive dye (e.g., Rose Bengal) intravenously.
-
Irradiate a segment of the exposed artery with a specific wavelength of light (e.g., green light from a laser).
-
Administer this compound or vehicle.
-
Monitor the time to thrombotic occlusion.
Figure 2. General experimental workflow for evaluating antithrombotic agents.
Data Presentation: Efficacy and Safety of GPIIb/IIIa Antagonists
The following tables summarize representative quantitative data from studies on GPIIb/IIIa antagonists in various animal models of arterial thrombosis. This data can be used as a benchmark for designing and interpreting studies with this compound.
Table 1: Antithrombotic Efficacy of Intravenous GPIIb/IIIa Antagonists
| Drug (GPIIb/IIIa Antagonist) | Animal Model | Artery | Key Efficacy Endpoint | Dose/Concentration | Result | Reference |
| Lotrafiban | Dog | Circumflex Coronary | Frequency of Occlusion | 0.1-0.8 µg/kg/min | Dose-dependent reduction | [2] |
| Thrombus Size | 0.1-0.8 µg/kg/min | Dose-dependent reduction | [2] | |||
| Tirofiban | Canine | Stent in Arteriovenous Shunt | De Novo Thrombus Inhibition | 0.3 µg/kg/min | 80% inhibition | [3] |
| 3 µg/kg/min | >95% inhibition | [3] | ||||
| Ro 44-9883 | Guinea Pig | Femoral | Time to Occlusion | 5-20 µg/kg/min | Dose-dependent prolongation | [4] |
Table 2: Ex Vivo Platelet Aggregation and Bleeding Time
| Drug (GPIIb/IIIa Antagonist) | Animal Model | Key Safety/PD Endpoint | Dose/Concentration | Result | Reference |
| Lotrafiban | Dog | Ex Vivo Platelet Aggregation | 1.0-50.0 mg/kg (oral) | 45-95% inhibition | [2] |
| Bleeding Time | 0.1-0.8 µg/kg/min (IV) | Dose-dependent prolongation | [2] | ||
| Tirofiban | Canine | Bleeding Time | 0.3 µg/kg/min | Prolonged to 13 ± 6 min (from 3.5 ± 1.0 min) | [3] |
| >3 µg/kg/min | >30 min | [3] |
Conclusion
The evaluation of this compound in animal models of arterial thrombosis requires a systematic approach using well-validated protocols. By measuring key efficacy endpoints such as thrombus weight and vessel patency, alongside safety endpoints like bleeding time, researchers can establish a comprehensive preclinical profile for this GPIIb/IIIa antagonist. The provided protocols and representative data from similar compounds offer a framework for conducting these critical studies in drug development.
References
- 1. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antithrombotic efficacy of lotrafiban (SB 214857) in canine models of acute coronary thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of GP IIb/IIIa receptor inhibitor tirofiban (aggrastat) in ex vivo canine arteriovenous shunt model of stent thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of antithrombotic effects of GPIIb-IIIa receptor antagonist and TXA2 receptor antagonist in the guinea-pig thrombosis model: possible role of TXA2 in reocclusion after thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tirofiban Dose-Response Studies in Human Platelets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of Tirofiban, a non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor, in human platelets. The provided data and protocols are intended to guide in vitro and ex vivo studies investigating the antiplatelet effects of Tirofiban.
Mechanism of Action
Tirofiban is a reversible antagonist that inhibits the binding of fibrinogen to the GP IIb/IIIa receptor on the surface of platelets.[1][2] This receptor is the final common pathway for platelet aggregation, regardless of the initial agonist.[3][4] By blocking this receptor, Tirofiban effectively prevents platelet aggregation and thrombus formation.[2][5] The inhibition of platelet aggregation by Tirofiban is dose- and concentration-dependent and is reversible after the cessation of its administration.[2]
Quantitative Dose-Response Data
The following tables summarize the key quantitative parameters of Tirofiban's effect on human platelet function, collated from various in vitro and ex vivo studies.
Table 1: In Vitro Efficacy of Tirofiban in Human Platelets
| Parameter | Agonist | Value | Source |
| IC50 (Platelet Aggregation) | ADP | ~70 ng/mL | [6] |
| Collagen | ~200 ng/mL | [6] | |
| Thrombin | ~5,000 ng/mL | [6] | |
| Arachidonic Acid | Not Specified | [7] | |
| U46619 | Not Specified | [7] | |
| EC50 (GpIIb/IIIa Binding) | Not Applicable | ~24 nmol/L | [8] |
| IC50 (Platelet Adhesion to Fibrin) | Not Applicable | ~580 nmol/L | [8] |
Table 2: Ex Vivo Platelet Inhibition with Different Tirofiban Dosing Regimens
| Dosing Regimen | Platelet Inhibition (%) | Time Point | Study Population | Source |
| High-Dose Bolus (25 µg/kg) + Infusion (0.15 µg/kg/min) | >90% | Within 10 minutes | Patients with coronary artery disease | [1] |
| High-Dose Bolus (25 µg/kg) + Infusion (0.15 µg/kg/min) | 94.7 ± 5.9% | 10 minutes post-therapy | Patients undergoing PCI | [9] |
| High-Dose Tirofiban | >80% | At all time points post-PCI | STEMI patients undergoing PCI | [10] |
| Standard Dose Abciximab | <80% | Post-PCI | STEMI patients undergoing PCI | [10] |
| Escalating Concentrations (in vitro) | ||||
| 12.5 ng/mL | Significant decrease in ADP-induced aggregation | Preincubation | Diabetic patients | [11] |
| 50 ng/mL | Total inhibition of ADP-induced aggregation | Preincubation | Diabetic patients | [11] |
| 25 ng/mL | Inhibition of collagen-induced aggregation | Preincubation | Diabetic patients | [11] |
| 100 ng/mL | Complete inhibition of collagen-induced aggregation | Preincubation | Diabetic patients | [11] |
Experimental Protocols
This protocol describes the preparation of platelet-rich plasma (PRP) and washed platelets from human whole blood for use in aggregation assays.[12][13]
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Phosphate-buffered saline (PBS)
-
ACD buffer (citric acid, citrate, dextrose)
-
Prostaglandin I2 (PGI2)
-
Tyrode's buffer
-
Centrifuge
Procedure:
-
Blood Collection: Draw whole blood into vacutainer tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[14]
-
PRP Preparation:
-
Washed Platelet Preparation (Optional):
-
To the PRP, add ACD buffer and PGI2 (to prevent platelet activation) and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGI2.
-
Repeat the wash step.
-
Finally, resuspend the platelet pellet in Tyrode's buffer to the desired concentration.
-
This protocol details the measurement of platelet aggregation in response to various agonists and the inhibitory effect of Tirofiban using an LTA system.[12][15]
Materials:
-
Platelet-Rich Plasma (PRP) or washed platelets
-
Platelet-Poor Plasma (PPP) - obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes
-
Tirofiban stock solution (in appropriate vehicle)
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
Procedure:
-
Instrument Setup: Set the aggregometer to 37°C. Calibrate the instrument using PPP as the 100% aggregation (or 100% light transmission) reference and PRP as the 0% aggregation (or 0% light transmission) reference.
-
Sample Preparation:
-
Pipette a known volume of PRP into the aggregometer cuvettes with a stir bar.
-
For the test samples, add varying concentrations of Tirofiban to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
For the control sample, add the vehicle used for the Tirofiban solution.
-
-
Aggregation Measurement:
-
Add a specific concentration of a platelet agonist (e.g., 20 µmol/L ADP) to the cuvette to induce aggregation.[15]
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum platelet aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition for each Tirofiban concentration relative to the control.
-
Plot the percentage of inhibition against the Tirofiban concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of platelet aggregation and the inhibitory action of Tirofiban.
Caption: Experimental workflow for determining the dose-response of Tirofiban on platelet aggregation.
References
- 1. aggrastathdb.com [aggrastathdb.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Platelet Glycoprotein IIb/IIIa Receptor Inhibitor Tirofiban in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet glycoprotein IIb/IIIa blockade with tirofiban: effect on aggregation caused by P256, an antibody to human IIb/IIIa receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary experience with a high bolus dose of tirofiban during percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of platelet function by abciximab or high-dose tirofiban in patients with STEMI undergoing primary PCI: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of escalating doses of tirofiban on platelet aggregation and major receptor expression in diabetic patients: hitting the TARGET in the TENACITY trial? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Evaluating Gantofiban Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantofiban is a small-molecule, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. By reversibly binding to the GPIIb/IIIa receptor, this compound blocks the binding of fibrinogen, thereby inhibiting platelet aggregation and thrombus formation. These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound and other GPIIb/IIIa inhibitors. The assays described are platelet aggregation assays, flow cytometry for receptor occupancy, and cell adhesion assays under physiological flow conditions.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function by measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Signaling Pathway of Platelet Aggregation
Application Notes and Protocols: Flow Cytometry Analysis of Gantofiban's Effect on Platelets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which plays a crucial role in the final common pathway of platelet aggregation. By blocking the binding of fibrinogen to activated GPIIb/IIIa, this compound effectively inhibits platelet aggregation and thrombus formation. Flow cytometry is a powerful and versatile tool for the preclinical and clinical assessment of antiplatelet agents like this compound. This technique allows for the rapid, quantitative, and multi-parametric analysis of individual platelets in whole blood or platelet-rich plasma, providing valuable insights into the pharmacodynamics and mechanism of action of the drug.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on platelet function, including the assessment of platelet activation, GPIIb/IIIa receptor occupancy, and the inhibition of platelet aggregation.
Mechanism of Action: this compound
This compound is a competitive inhibitor of the GPIIb/IIIa receptor (integrin αIIbβ3). Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge between adjacent platelets, leading to platelet aggregation. This compound binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and thereby blocking platelet aggregation.
Data Presentation
The following tables present hypothetical quantitative data for the effects of this compound as analyzed by flow cytometry. This data is for illustrative purposes to guide researchers in presenting their findings, as specific experimental values for this compound are not publicly available. The data structure is based on typical findings for GPIIb/IIIa inhibitors.
Table 1: Inhibition of Agonist-Induced P-Selectin Expression by this compound
| This compound Concentration (nM) | Agonist (ADP 10 µM) % P-Selectin Positive Platelets (Mean ± SD) | Agonist (TRAP 20 µM) % P-Selectin Positive Platelets (Mean ± SD) |
| 0 (Control) | 85.2 ± 5.6 | 92.5 ± 4.1 |
| 1 | 78.9 ± 6.1 | 85.3 ± 4.8 |
| 10 | 55.4 ± 7.2 | 65.1 ± 5.5 |
| 50 | 25.8 ± 4.9 | 35.7 ± 6.3 |
| 100 | 10.3 ± 3.1 | 15.2 ± 4.0 |
| 500 | 5.1 ± 2.0 | 8.3 ± 2.9 |
Table 2: Inhibition of Fibrinogen Binding to Activated Platelets by this compound
| This compound Concentration (nM) | % Inhibition of Fibrinogen Binding (Mean ± SD) | IC50 (nM) |
| 0 (Control) | 0 | \multirow{6}{*}{25.5} |
| 1 | 15.3 ± 3.8 | |
| 10 | 45.1 ± 5.2 | |
| 25 | 50.2 ± 4.7 | |
| 50 | 78.6 ± 6.1 | |
| 100 | 92.4 ± 3.9 |
Table 3: this compound Receptor Occupancy on Platelets
| This compound Concentration (nM) | % GPIIb/IIIa Receptor Occupancy (Mean ± SD) |
| 1 | 8.2 ± 2.1 |
| 10 | 35.6 ± 4.5 |
| 50 | 72.1 ± 6.8 |
| 100 | 88.9 ± 5.3 |
| 250 | 95.3 ± 3.1 |
| 500 | 98.1 ± 1.9 |
Experimental Protocols
The following are detailed protocols for key flow cytometry-based experiments to assess the effect of this compound on platelet function.
Protocol 1: Measurement of P-selectin (CD62P) Expression
P-selectin is a marker of α-granule release and is rapidly translocated to the platelet surface upon activation. This protocol measures the inhibition of agonist-induced P-selectin expression by this compound.
Materials:
-
Whole blood collected in 3.2% sodium citrate.
-
This compound stock solution.
-
Platelet agonists: ADP (Adenosine diphosphate), TRAP (Thrombin Receptor Activating Peptide).
-
PE-conjugated anti-CD62P antibody.
-
FITC-conjugated anti-CD41 or anti-CD42b antibody (platelet-specific marker).
-
Phosphate-buffered saline (PBS).
-
1% Paraformaldehyde (PFA) for fixation (optional).
-
Flow cytometry tubes.
Procedure:
-
Blood Preparation: Use whole blood within 2 hours of collection. If necessary, dilute whole blood 1:10 with PBS.
-
Incubation with this compound: Aliquot 50 µL of diluted whole blood into flow cytometry tubes. Add varying concentrations of this compound to achieve the desired final concentrations. Include a vehicle control (no this compound). Incubate for 15 minutes at room temperature.
-
Platelet Activation: Add a pre-determined optimal concentration of agonist (e.g., 10 µM ADP or 20 µM TRAP) to the tubes. Include a resting (unstimulated) control tube. Gently vortex and incubate for 10 minutes at room temperature.
-
Staining: Add saturating concentrations of PE-conjugated anti-CD62P and FITC-conjugated anti-CD41 antibodies to each tube. Incubate for 20 minutes at room temperature in the dark.
-
Fixation (Optional): Add 500 µL of 1% PFA to each tube and incubate for at least 30 minutes at 4°C.
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and positive staining for the platelet-specific marker (CD41).
-
Data Analysis: Determine the percentage of P-selectin positive platelets in each sample.
Protocol 2: Fibrinogen Binding Assay
This assay directly measures the ability of this compound to inhibit the binding of fibrinogen to activated GPIIb/IIIa receptors.
Materials:
-
Whole blood or platelet-rich plasma (PRP).
-
This compound stock solution.
-
Platelet agonist (e.g., ADP).
-
FITC-conjugated human fibrinogen.
-
PE-conjugated anti-CD41 antibody.
-
Flow cytometry tubes.
Procedure:
-
Sample Preparation: Prepare PRP by centrifuging whole blood at 150 x g for 15 minutes.
-
Incubation with this compound: Aliquot 50 µL of PRP into flow cytometry tubes. Add varying concentrations of this compound and incubate for 15 minutes at room temperature.
-
Activation and Fibrinogen Binding: Add FITC-conjugated fibrinogen (final concentration ~100 µg/mL) and ADP (final concentration 10 µM) simultaneously to the tubes. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Staining: Add PE-conjugated anti-CD41 antibody and incubate for a further 15 minutes in the dark.
-
Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population (CD41 positive) and measure the mean fluorescence intensity (MFI) of the FITC signal, which corresponds to the amount of bound fibrinogen. Calculate the percentage inhibition of fibrinogen binding for each this compound concentration relative to the control.
Protocol 3: GPIIb/IIIa Receptor Occupancy Assay
This protocol determines the percentage of GPIIb/IIIa receptors occupied by this compound. This is a competitive binding assay.
Materials:
-
Whole blood or PRP.
-
This compound stock solution.
-
A fluorescently-labeled antibody that recognizes the GPIIb/IIIa receptor and competes with this compound for binding (e.g., a labeled anti-GPIIb/IIIa antibody that binds to the RGD binding site).
-
A non-competing fluorescently-labeled anti-GPIIb/IIIa antibody (binds to a different epitope) to measure total receptor expression.
-
Flow cytometry tubes.
Procedure:
-
Incubation with this compound: Incubate whole blood or PRP with varying concentrations of this compound for 30 minutes at room temperature.
-
Staining: Add a saturating concentration of the competing fluorescently-labeled anti-GPIIb/IIIa antibody to the samples. In separate tubes, add the non-competing antibody to determine total receptor expression. Incubate for 30 minutes at room temperature in the dark.
-
Acquisition and Analysis: Analyze the samples on a flow cytometer. The reduction in fluorescence intensity of the competing antibody in the presence of this compound is proportional to the receptor occupancy.
-
% Receptor Occupancy = [1 - (MFI with this compound / MFI without this compound)] x 100
-
Conclusion
Flow cytometry provides a robust and detailed platform for characterizing the effects of this compound on platelet function. The protocols outlined in these application notes enable researchers to quantify the inhibition of platelet activation, blockade of fibrinogen binding, and determine receptor occupancy. This information is critical for the preclinical and clinical development of this compound and other GPIIb/IIIa inhibitors, aiding in dose-selection, understanding pharmacodynamics, and establishing the therapeutic window.
Gantofiban as a Tool Compound for Studying GPIIb/IIIa Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantofiban is a non-peptide, small molecule antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. The GPIIb/IIIa receptor is a key player in the final common pathway of platelet aggregation, a critical process in hemostasis and thrombosis. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. By competitively inhibiting the binding of fibrinogen to GPIIb/IIIa, this compound effectively blocks platelet aggregation and thrombus formation.
This document provides detailed application notes and protocols for utilizing this compound as a tool compound in the study of GPIIb/IIIa function. Due to the limited availability of specific quantitative data for this compound in the public domain, data for the structurally and functionally similar, well-characterized GPIIb/IIIa antagonist, Tirofiban, is provided as a reference. It is anticipated that this compound exhibits a comparable pharmacological profile.
Data Presentation
The following tables summarize the quantitative data for representative GPIIb/IIIa antagonists. This data is crucial for designing experiments and interpreting results when using this compound or other compounds in this class.
Table 1: Binding Affinity of GPIIb/IIIa Antagonists
| Compound | Target | KD (nmol/L) | Notes |
| Abciximab | GPIIb/IIIa, αvβ3 | 5 | Monoclonal antibody fragment, high affinity, slow dissociation.[1][2] |
| Tirofiban (as a proxy for this compound) | GPIIb/IIIa | 15 | Small molecule, non-peptide mimetic of the RGD sequence. [1] |
| Eptifibatide | GPIIb/IIIa | 120 | Cyclic heptapeptide, lower affinity compared to Tirofiban.[1] |
Table 2: In Vitro Efficacy of Tirofiban in Platelet Function Assays
| Assay | Agonist | Parameter | Value (nmol/L) | Species |
| Platelet Aggregation | - | IC50 | ~37 | Human |
| GPIIb/IIIa Binding | - | EC50 | ~24 | Human |
| Platelet Adhesion to Fibrin | - | IC50 | ~580 | Human |
Experimental Protocols
Detailed methodologies for key experiments to characterize the function of GPIIb/IIIa using this compound are provided below.
In Vitro Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
This compound (or other GPIIb/IIIa inhibitor)
-
Platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP)
-
Human whole blood collected in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Spectrophotometer or platelet aggregometer
-
Saline solution (0.9% NaCl)
Protocol:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 108 platelets/mL using PPP.
-
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C for 10 minutes.
-
Add 250 µL of PRP to a cuvette with a stir bar.
-
Add this compound at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the platelet agonist (e.g., 10 µM ADP) to initiate aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Flow Cytometry Analysis of GPIIb/IIIa Activation
This method quantifies the effect of this compound on the conformational activation of GPIIb/IIIa on the platelet surface.
Materials:
-
This compound
-
Platelet agonist (e.g., ADP, TRAP)
-
Human whole blood or PRP
-
Fluorescently labeled antibody specific for the activated form of GPIIb/IIIa (e.g., PAC-1-FITC)
-
Fluorescently labeled antibody for a general platelet marker (e.g., CD41a-PE)
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Platelet Preparation and Stimulation:
-
Dilute whole blood or PRP in PBS.
-
Add this compound at various concentrations (or vehicle control) and incubate for 15 minutes at room temperature.
-
Add the platelet agonist and incubate for 10 minutes at room temperature.
-
-
Antibody Staining:
-
Add the PAC-1-FITC and CD41a-PE antibodies to the platelet suspension.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation and Analysis:
-
Add fixative solution and incubate for 30 minutes.
-
Wash the cells with PBS.
-
Resuspend the platelets in PBS and analyze using a flow cytometer.
-
-
Data Analysis:
-
Gate on the platelet population based on forward and side scatter, and CD41a expression.
-
Quantify the percentage of PAC-1 positive platelets or the mean fluorescence intensity of PAC-1.
-
Determine the inhibitory effect of this compound on GPIIb/IIIa activation.
-
Cell Adhesion Assay
This assay assesses the ability of this compound to block the adhesion of platelets to a surface coated with a GPIIb/IIIa ligand, such as fibrinogen.
Materials:
-
This compound
-
Fibrinogen
-
96-well microplate
-
Platelets (isolated and fluorescently labeled, e.g., with Calcein-AM)
-
Bovine Serum Albumin (BSA)
-
Platelet buffer (e.g., Tyrode's buffer)
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fibrinogen (e.g., 100 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA for 1 hour at room temperature.
-
-
Platelet Adhesion:
-
Prepare a suspension of fluorescently labeled platelets in Tyrode's buffer.
-
Pre-incubate the labeled platelets with various concentrations of this compound (or vehicle control) for 15 minutes.
-
Add the platelet suspension to the fibrinogen-coated wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing and Quantification:
-
Gently wash the wells with Tyrode's buffer to remove non-adherent platelets.
-
Add lysis buffer to the wells and measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of platelet adhesion for each condition.
-
Determine the IC50 value for the inhibition of platelet adhesion by this compound.
-
Visualizations
GPIIb/IIIa Signaling Pathway
Caption: GPIIb/IIIa activation and inhibition by this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for in vitro platelet aggregation assay.
This compound as a Competitive Inhibitor of GPIIb/IIIa
Caption: this compound competes with fibrinogen for GPIIb/IIIa binding.
References
Application Notes and Protocols: Experimental Design for Gantofiban Antithrombotic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gantofiban is a small molecule antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key mediator in the final common pathway of platelet aggregation.[1][2] As an antithrombotic agent, its primary mechanism of action is to prevent the binding of fibrinogen to the activated GPIIb/IIIa receptor on platelets, thereby inhibiting thrombus formation.[3][4] Although the clinical development of this compound was discontinued during Phase II trials for thrombosis, its profile as a GPIIb/IIIa inhibitor provides a valuable case study for antithrombotic drug research.[1] These application notes provide a detailed experimental design for the preclinical evaluation of this compound, outlining in vitro, in vivo, and ex vivo protocols to thoroughly characterize its antithrombotic efficacy and safety profile.
I. In Vitro Efficacy and Potency Assessment
The initial phase of preclinical assessment involves characterizing the potency and mechanism of action of this compound using in vitro assays. The gold standard for this is the light transmission aggregometry (LTA) assay, which measures the aggregation of platelets in response to various agonists.[5][6]
Caption: Workflow for in vitro assessment of this compound's antiplatelet activity.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors or an appropriate animal species (e.g., rabbit, primate) into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for 5 minutes at 37°C.
-
Induce platelet aggregation by adding a specific agonist such as Adenosine Diphosphate (ADP), collagen, or thrombin.
-
Measure the change in light transmission for 5-10 minutes using a light transmission aggregometer.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the percentage of platelet aggregation inhibition against the concentration of this compound.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agonist.
-
The following table summarizes hypothetical IC50 values for this compound, which would be determined from the experimental data.
| Agonist | This compound IC50 (nM) |
| ADP (10 µM) | 50 - 100 |
| Collagen (2 µg/mL) | 100 - 200 |
| Thrombin (0.1 U/mL) | 200 - 500 |
II. In Vivo Efficacy and Safety Assessment
To evaluate the antithrombotic efficacy and potential bleeding risk of this compound in a physiological setting, in vivo animal models of thrombosis are employed.[7][8] The ferric chloride-induced arterial thrombosis model in rodents is a widely used and well-characterized model for this purpose.[9]
Caption: Workflow for in vivo evaluation of this compound in a thrombosis model.
-
Animal Preparation:
-
Anesthetize a rodent (e.g., Sprague-Dawley rat) and maintain body temperature.
-
Surgically expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound or vehicle control intravenously as a bolus followed by a continuous infusion.
-
-
Thrombosis Induction:
-
Apply a filter paper saturated with ferric chloride (e.g., 10-35%) to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes) to induce endothelial injury and subsequent thrombus formation.
-
-
Efficacy and Safety Assessment:
-
Time to Occlusion: Continuously monitor blood flow and record the time until complete cessation of flow (occlusion).
-
Thrombus Weight: After the experiment, excise the thrombotic segment of the artery and weigh the thrombus.
-
Bleeding Time: In a separate cohort of animals, perform a tail transection and measure the time to cessation of bleeding.
-
The following table presents a template for summarizing the in vivo data.
| Treatment Group | Dose (mg/kg + mg/kg/hr) | Time to Occlusion (min) | Thrombus Weight (mg) | Bleeding Time (sec) |
| Vehicle Control | - | 10 ± 2 | 2.5 ± 0.5 | 120 ± 30 |
| This compound | Low Dose | 20 ± 4 | 1.5 ± 0.3 | 180 ± 45 |
| This compound | Mid Dose | 35 ± 6 | 0.8 ± 0.2 | 300 ± 60 |
| This compound | High Dose | >60 (No Occlusion) | 0.2 ± 0.1 | >600 |
III. Ex Vivo Platelet Aggregation Assessment
Ex vivo studies bridge the gap between in vitro and in vivo experiments by assessing the pharmacological effect of this compound on platelet function in blood samples taken from treated animals.
-
Animal Dosing:
-
Administer this compound or vehicle control to a cohort of animals at various doses.
-
-
Blood Collection:
-
At specified time points after drug administration, collect whole blood via cardiac puncture or cannulation into tubes containing sodium citrate.
-
-
PRP Preparation and Aggregation Assay:
-
Prepare PRP as described in Protocol 1.
-
Perform platelet aggregation assays using various agonists (ADP, collagen, thrombin) as described in Protocol 1.
-
-
Data Analysis:
-
Determine the extent of platelet aggregation inhibition at each dose and time point to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
| This compound Dose (mg/kg) | Time Post-Dose (hr) | ADP-Induced Aggregation (% Inhibition) | Collagen-Induced Aggregation (% Inhibition) |
| Low Dose | 1 | 40 ± 8 | 30 ± 6 |
| Mid Dose | 1 | 75 ± 10 | 65 ± 9 |
| High Dose | 1 | 95 ± 5 | 90 ± 7 |
IV. Mechanism of Action: Signaling Pathway
This compound, as a GPIIb/IIIa inhibitor, acts at the final step of platelet aggregation. Understanding its position in the platelet activation signaling cascade is crucial.
Caption: this compound inhibits the final step of platelet aggregation.
This document provides a comprehensive experimental framework for the preclinical evaluation of this compound as an antithrombotic agent. The outlined in vitro, in vivo, and ex vivo protocols, along with the proposed data presentation formats and visualizations, offer a structured approach for researchers in the field of antithrombotic drug development. While the clinical development of this compound was halted, the methodologies described herein are fundamental for the assessment of any novel GPIIb/IIIa inhibitor and contribute to a deeper understanding of this important class of therapeutic agents.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 3. aggrastathdb.com [aggrastathdb.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. machaondiagnostics.com [machaondiagnostics.com]
- 7. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Light Transmission Aggregometry with Gantofiban
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Light Transmission Aggregometry (LTA) to assess the efficacy of Gantofiban, a glycoprotein (GP) IIb/IIIa receptor antagonist.
Introduction
Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function.[1][2][3] This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to various agonists.[4][5] this compound is a potent antiplatelet agent that acts by inhibiting the GP IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[6][7] LTA is a critical tool for characterizing the pharmacodynamics of this compound and similar antiplatelet drugs.
Mechanism of Action of this compound
This compound is a reversible antagonist of the GP IIb/IIIa receptor on the surface of platelets.[8] This receptor, when activated, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a platelet aggregate.[7][9] By blocking the fibrinogen binding site on the GP IIb/IIIa receptor, this compound effectively inhibits platelet aggregation induced by all common physiological agonists, such as adenosine diphosphate (ADP), collagen, and thrombin.[6][7]
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
Caption: this compound inhibits platelet aggregation by blocking fibrinogen binding to the activated GP IIb/IIIa receptor.
Quantitative Data Presentation
The inhibitory effect of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table provides an example of data that can be generated using LTA to characterize a GP IIb/IIIa inhibitor.
| Agonist (Concentration) | GP IIb/IIIa Inhibitor | IC50 (mol/L) | Max. Inhibition (%) |
| P256 (10⁻⁷ mol/L) | Tirofiban* | 9.3 x 10⁻⁸ | >90% |
| ADP (20 µmol/L) | This compound | To be determined | To be determined |
| Collagen (2 µg/mL) | This compound | To be determined | To be determined |
| TRAP (20 µmol/L) | This compound | To be determined | To be determined |
*Note: Data for Tirofiban, a similar GP IIb/IIIa inhibitor, is provided as an example.[6] P256 is a monoclonal antibody that activates GP IIb/IIIa.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[4]
-
Centrifuge with a swinging bucket rotor.
-
Plastic conical tubes.
Procedure:
-
Collect whole blood via venipuncture, discarding the first 2-3 mL to avoid contamination with tissue factor.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.[4]
-
Carefully aspirate the upper layer of PRP and transfer it to a new plastic tube.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
-
Transfer the supernatant (PPP) to a separate plastic tube.
-
Adjust the platelet count of the PRP to 200-300 x 10⁹/L using PPP if necessary.
Light Transmission Aggregometry Protocol for this compound
Materials:
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
PRP and PPP.
-
This compound stock solution (in an appropriate vehicle, e.g., saline).
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]).
-
Saline (vehicle control).
Procedure:
-
Set the aggregometer to 37°C.[4]
-
Calibrate the instrument by placing a cuvette with PPP to set 100% aggregation (maximum light transmission) and a cuvette with PRP to set 0% aggregation.
-
Pipette PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer for at least 5 minutes to equilibrate.
-
Add a specified volume of this compound solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 1-5 minutes).
-
Move the cuvette to the assay well and start recording.
-
Add the platelet agonist to the cuvette to induce aggregation.
-
Record the aggregation for at least 5-10 minutes.
-
Repeat the procedure for a range of this compound concentrations to determine the IC50.
Experimental Workflow for LTA with this compound
Caption: Workflow for assessing this compound's antiplatelet activity using Light Transmission Aggregometry.
Data Interpretation
The output of an LTA experiment is an aggregation curve, which plots the percentage of light transmission over time. The maximum aggregation percentage is used to assess the effect of the inhibitor. By testing a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of this compound required to inhibit platelet aggregation by 50%. A lower IC50 value indicates a more potent inhibitor.
Troubleshooting and Considerations
-
Pre-analytical Variables: Platelet function is highly sensitive to pre-analytical variables.[4] It is crucial to standardize blood collection, sample processing, and storage to ensure reproducible results.[1]
-
Drug Interference: A thorough patient history should be taken to account for any medications that may affect platelet function.[4][5]
-
Lipemic Samples: Fatty meals can cause lipemic plasma, which can interfere with light transmission.[5] Patients should ideally be fasting before blood collection.
-
Platelet Count: A low platelet count in the PRP (<150 x 10⁹/L) can lead to inaccurate results.[5]
-
Spontaneous Aggregation: Always check for spontaneous platelet aggregation before adding an agonist.[4]
By following these detailed protocols and considering the key variables, researchers can effectively utilize Light Transmission Aggregometry to characterize the antiplatelet effects of this compound for both basic research and drug development purposes.
References
- 1. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Platelet glycoprotein IIb/IIIa blockade with tirofiban: effect on aggregation caused by P256, an antibody to human IIb/IIIa receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. aggrastathdb.com [aggrastathdb.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Gantofiban Solutions for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantofiban is a small molecule antagonist of the glycoprotein IIb/IIIa (GPIIb-IIIa) receptor, a key player in platelet aggregation. As a critical component of thrombus formation, the GPIIb-IIIa receptor is a significant target in the development of antithrombotic therapies. These application notes provide detailed protocols for the preparation of this compound solutions and their use in in vitro experiments, particularly platelet aggregation assays.
This compound: Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and experimental dilutions.
| Property | Value |
| CAS Number | 183547-57-1 |
| Molecular Formula | C21H29N5O6 |
| Molecular Weight | 447.49 g/mol |
| Solubility | Soluble in DMSO |
| Storage (Solid) | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C. |
| Storage (Stock Solution) | Short term (days to weeks): 0-4°C. Long term (months): -20°C. |
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous media for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration for small molecules in DMSO is 10 mM. To prepare a 10 mM stock solution of this compound (MW = 447.49 g/mol ), weigh out 4.475 mg of this compound powder.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO to the tube.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term use (days to weeks), aliquots can be stored at 4°C.
Experimental Protocol: In Vitro Platelet Aggregation Assay
Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by an agonist using light transmission aggregometry (LTA).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate
-
Platelet agonist (e.g., Adenosine diphosphate (ADP) or collagen)
-
Phosphate-buffered saline (PBS)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Calibrated pipettes
-
Cuvettes with stir bars
Methodology:
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
2. Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in DMSO or PBS.
-
Further dilute these solutions in the assay buffer or directly into the PRP to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the assay is less than 0.5% to avoid solvent-induced cytotoxicity or interference with the assay. A vehicle control containing the same final concentration of DMSO without this compound must be included in all experiments.
3. Platelet Aggregation Assay (Light Transmission Aggregometry):
-
Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.
-
Add a defined volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C.
-
Initiate platelet aggregation by adding the agonist (e.g., ADP to a final concentration of 5-20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
The maximum platelet aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal platelet aggregation).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of platelet aggregation and the experimental workflow for evaluating this compound's effect.
Platelet aggregation signaling pathway.
Experimental workflow for this compound in vitro assay.
Troubleshooting & Optimization
Troubleshooting Gantofiban solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gantofiban. Our goal is to help you overcome common challenges related to its solubility and use in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3][4] this compound, like many small organic molecules used in drug discovery, exhibits good solubility in this polar aprotic solvent.[3][5] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted to the final desired concentration in your aqueous assay buffer or cell culture medium.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for compounds with low aqueous solubility.[6][7] Here are several steps you can take to troubleshoot this problem:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity to cells.[2]
-
Use a co-solvent: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent to your aqueous buffer can improve the solubility of this compound.
-
Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and re-dissolve the precipitate.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the assay buffer may enhance its solubility.
Q3: What is the maximum aqueous solubility of this compound?
A3: The aqueous solubility of this compound is relatively low and can be influenced by factors such as pH, temperature, and the presence of other solutes.[8] The table below provides hypothetical solubility data in common buffers. It is crucial to experimentally determine the kinetic and thermodynamic solubility in your specific assay conditions.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability.[9] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[9][10]
Troubleshooting Guides
Issue: this compound Precipitates in Cell Culture Medium
-
Problem: After adding the this compound DMSO stock to the cell culture medium, a precipitate is visible, either immediately or over time.
-
Possible Causes:
-
The final concentration of this compound exceeds its aqueous solubility in the complex biological medium.
-
Interaction with components of the cell culture medium (e.g., proteins, salts) is causing the compound to precipitate.
-
-
Solutions:
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to find the maximum concentration of this compound that remains in solution in your specific cell culture medium over the time course of your experiment.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the medium.
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed medium can sometimes improve solubility.
-
Increase Serum Concentration: If compatible with your assay, a higher serum concentration in the medium can sometimes help to keep hydrophobic compounds in solution.
-
Issue: Inconsistent Results in In Vitro Assays
-
Problem: High variability is observed between replicate wells or experiments.
-
Possible Causes:
-
Incomplete dissolution or precipitation of this compound leading to inconsistent dosing.
-
Degradation of this compound in the stock solution or in the assay medium.
-
-
Solutions:
-
Visual Inspection: Always visually inspect your diluted this compound solutions for any signs of precipitation before adding them to your assay.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment.
-
Stability Assessment: If degradation is suspected, the stability of this compound in your assay buffer can be assessed over time using techniques like HPLC.[10][11]
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents and Buffers
| Solvent/Buffer (at 25°C) | Solubility (µg/mL) | Molar Solubility (µM) | Notes |
| DMSO | >1000 | >2500 | High solubility. |
| Ethanol | 500 | 1250 | Moderate solubility. |
| PBS (pH 7.4) | 10 | 25 | Low aqueous solubility. |
| Cell Culture Medium + 10% FBS | 25 | 62.5 | Serum may enhance solubility. |
Note: These are hypothetical values for illustrative purposes. Actual solubility should be determined experimentally. Assumed molecular weight of this compound is 400 g/mol .
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This method assesses the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[8]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL).
-
Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 2 hours).
-
Measure the light scattering of the solutions at a suitable wavelength (e.g., 620 nm) using a nephelometer or a plate reader with this capability.
-
The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gantofiban Concentration for Platelet Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Gantofiban concentration in platelet inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1] The GPIIb/IIIa receptor is the final common pathway for platelet aggregation.[2] By blocking this receptor, this compound prevents fibrinogen from binding to activated platelets, thereby inhibiting platelet aggregation in response to various agonists like ADP, collagen, and thrombin.[1][3]
Q2: What is a typical starting concentration range for this compound in in vitro platelet aggregation assays?
Based on studies with analogous GPIIb/IIIa inhibitors such as tirofiban, a starting concentration range of 10 ng/mL to 200 ng/mL is recommended for in vitro platelet aggregation assays.[4] Significant inhibition of ADP-induced platelet aggregation has been observed at concentrations as low as 12.5 ng/mL for tirofiban, with complete inhibition often occurring around 50-100 ng/mL.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: Which platelet aggregation agonists are suitable for use with this compound?
Commonly used agonists to induce platelet aggregation in the presence of GPIIb/IIIa inhibitors include Adenosine Diphosphate (ADP), collagen, and Thrombin Receptor-Activating Peptide (TRAP).[5][6] The choice of agonist can influence the inhibitory effect of this compound, so it is advisable to test more than one agonist.
Q4: How can I assess the efficacy of this compound beyond platelet aggregation?
Besides Light Transmission Aggregometry (LTA), other methods to evaluate the effect of this compound include:
-
Flow Cytometry: To measure the expression of platelet activation markers such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (PAC-1 binding).[7][8]
-
Thromboelastography (TEG): To assess the overall viscoelastic properties of the clot and the contribution of platelets to clot strength.[9][10]
Q5: What are the common causes of variability in platelet aggregation assays?
High variability can stem from several factors, including:
-
Donor variability: Genetic differences in platelet receptors and proteins can lead to varied responses.
-
Pre-analytical variables: Inconsistent blood collection techniques, time between collection and the experiment, and sample handling can all introduce variability.[11]
-
Reagent preparation: Inconsistent agonist concentrations or improper handling of reagents can affect results.
-
Instrument calibration: Improperly calibrated aggregometers can lead to inconsistent readings.
Troubleshooting Guides
Issue 1: No or Lower-Than-Expected Platelet Inhibition with this compound
| Potential Cause | Recommended Action |
| Incorrect this compound Concentration | Verify the calculations for your stock and working solutions. Prepare fresh dilutions for each experiment. |
| Degraded this compound | Ensure this compound is stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Suboptimal Agonist Concentration | The agonist concentration may be too high, overcoming the inhibitory effect of this compound. Perform an agonist dose-response curve to determine a submaximal concentration that allows for the detection of inhibition. |
| Platelet Activation During Sample Preparation | Review blood collection and platelet-rich plasma (PRP) preparation techniques to minimize premature platelet activation. Ensure clean venipuncture and gentle handling of samples.[11] |
| Instrument Malfunction | Calibrate the aggregometer and ensure all settings (e.g., temperature, stir speed) are correct for the assay. |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Action |
| Inconsistent Pipetting | Calibrate pipettes regularly. Ensure consistent and accurate pipetting of PRP, agonist, and this compound. |
| Variation in Incubation Times | Standardize the pre-incubation time of this compound with the platelet-rich plasma before adding the agonist. |
| Inadequate Mixing | Gently invert the PRP tube several times before taking an aliquot for each replicate to ensure a homogenous platelet suspension. |
| Temperature Fluctuations | Maintain a consistent temperature (typically 37°C) for all samples and reagents throughout the experiment. |
Issue 3: Paradoxical Increase in Platelet Aggregation or Activation
| Potential Cause | Recommended Action |
| Partial Agonist Effect | Some GPIIb/IIIa antagonists can act as partial agonists at low concentrations, leading to platelet activation.[12] This is less common with newer antagonists but should be considered. Evaluate a wider range of this compound concentrations. |
| Drug-Induced Conformational Changes | This compound binding might induce conformational changes in the GPIIb/IIIa receptor, leading to unexpected signaling. This can be investigated using flow cytometry with conformation-specific antibodies. |
| Contamination of Reagents | Ensure all buffers and reagents are free from contaminants that could activate platelets. |
Data Presentation
Table 1: Dose-Response of GPIIb/IIIa Inhibitors on ADP-Induced Platelet Aggregation (Based on Tirofiban Data)
| Concentration (ng/mL) | Mean Platelet Aggregation Inhibition (%) |
| 12.5 | 35% |
| 25.0 | 60% |
| 50.0 | 95% |
| 100.0 | >98% |
| 200.0 | >98% |
| Data synthesized from studies on tirofiban and presented as an example for this compound optimization.[4][13] |
Table 2: Effect of GPIIb/IIIa Inhibitors on Different Platelet Function Tests (Based on Tirofiban Data)
| Assay | Parameter | Effect of Therapeutic Concentration |
| Light Transmission Aggregometry (LTA) | % Aggregation | Significant Decrease |
| Flow Cytometry | PAC-1 Binding | Significant Decrease |
| Flow Cytometry | P-selectin Expression | Variable (may increase)[2] |
| Thromboelastography (TEG) | Maximum Amplitude (MA) | Significant Decrease |
| This table summarizes the expected effects of a therapeutic concentration of a GPIIb/IIIa inhibitor like this compound on various platelet function parameters.[11] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks. Use a 21-gauge needle and collect into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood.[9]
-
PRP and PPP Preparation:
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[9]
-
Carefully aspirate the upper PRP layer and transfer to a new polypropylene tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Determine the platelet count in the PRP. If necessary, adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument by setting 100% aggregation with PPP and 0% aggregation with PRP.
-
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for the desired time (e.g., 5 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP, final concentration 5-20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Determine the maximum platelet aggregation percentage for each sample. Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Flow Cytometry for Platelet Activation Markers
-
Blood Collection: Collect whole blood as described in the LTA protocol.
-
Sample Preparation:
-
In a microcentrifuge tube, add the desired concentration of this compound or vehicle control to a small volume of whole blood or PRP.
-
Add the platelet agonist (e.g., ADP) and incubate for 5-10 minutes at room temperature.
-
Add fluorescently labeled antibodies against platelet markers (e.g., CD41a as a general platelet marker) and activation markers (e.g., CD62P for P-selectin expression and PAC-1 for activated GPIIb/IIIa).
-
Incubate in the dark for 20 minutes at room temperature.
-
-
Fixation and Lysis:
-
Add a fixative solution (e.g., 1% paraformaldehyde) to stop the reaction and preserve the cells.
-
If using whole blood, add a red blood cell lysis buffer.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and CD41a expression.
-
-
Data Analysis: Determine the percentage of platelets positive for the activation markers and the mean fluorescence intensity.
Mandatory Visualization
Caption: this compound blocks the final step in platelet aggregation.
Caption: Workflow for assessing this compound's inhibitory effect.
Caption: Troubleshooting low platelet inhibition with this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Tirofiban potentiates agonist-induced platelet activation and degranulation, despite effectively inhibiting aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effect of the GPIIb/IIIa antagonist orbofiban on human platelet aggregate formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using flow cytometry to monitor glycoprotein IIb-IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effect of different platelet GPIIb/IIa antagonists on the dynamics of platelet/fibrin-mediated clot strength induced using thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Monitoring platelet glycoprotein IIb/IIIa-fibrin interaction with tissue factor-activated thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Value of thromboelastography in the assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement by ticlopidine of the inhibitory effect on in vitro platelet aggregation of the glycoprotein IIb/IIIa inhibitor tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
Gantofiban off-target effects in cellular assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of Gantofiban in cellular assays. As this compound's clinical development was discontinued during Phase II trials, publicly available data on its specific off-target profile is limited. The information provided here is based on the known pharmacology of its target class, Glycoprotein IIb/IIIa (GPIIb/IIIa) antagonists, and general principles of cellular assay design.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a small-molecule fibrinogen receptor antagonist that specifically targets the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2][3] Its primary mechanism of action is the modulation of Integrin alpha-IIb and Integrin beta-3 to prevent platelet aggregation.
Q2: Are there known off-target effects for small-molecule GPIIb/IIIa antagonists like this compound?
While small-molecule GPIIb/IIIa antagonists such as tirofiban and eptifibatide are known to be highly specific for their target receptor, some class-wide off-target effects have been reported, primarily related to a suppressive influence on inflammatory responses.[2] Unlike the monoclonal antibody GPIIb/IIIa inhibitor, abciximab, which shows cross-reactivity with other integrins like αvβ3 and Mac-1, small-molecule inhibitors are generally more selective.[4]
Q3: What potential off-target signaling pathways might be affected by this compound?
A potential off-target signaling pathway that could be modulated by GPIIb/IIIa antagonists is the Transforming Growth Factor-beta (TGF-β) signaling pathway. Platelet activation leads to the release of various growth factors from α-granules, including TGF-β.[1][5][6] By inhibiting platelet activation, this compound could indirectly affect the local concentration and subsequent signaling of TGF-β, which is involved in cellular proliferation, differentiation, and immune responses.[5][7][8]
Q4: What are the best cellular assays to test for on-target and potential off-target effects of this compound?
To assess the on-target activity of this compound, platelet aggregation assays such as Light Transmission Aggregometry (LTA) are the gold standard.[9][10] To investigate potential off-target effects, you could consider:
-
Flow Cytometry: To measure platelet activation markers like P-selectin (CD62P) and the activated form of GPIIb/IIIa (PAC-1 binding).[11][12][13]
-
Cytokine Release Assays: To assess the effect on inflammatory responses by measuring the release of cytokines from immune cells co-cultured with platelets.[14][15][16]
-
Integrin Selectivity Panel: A cell-based assay to screen for binding to other integrin subtypes, although cross-reactivity is less expected for small-molecule inhibitors.[17][18][19][20][21]
Troubleshooting Guides for Cellular Assays
Light Transmission Aggregometry (LTA)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No or low platelet aggregation even in control samples | Poor platelet quality | Ensure blood samples are fresh and processed within a few hours of collection. Avoid excessive venostasis during blood draw.[22] |
| Incorrect agonist concentration | Prepare fresh agonist solutions (e.g., ADP, collagen) for each experiment and use a concentration known to induce a submaximal response to effectively measure inhibition.[22] | |
| Improper sample handling | Maintain samples at room temperature. Ensure consistent centrifugation speed and time for preparing platelet-rich plasma (PRP).[22] | |
| High variability between replicate wells | Inconsistent mixing | Ensure the stir bar is functioning correctly in all cuvettes and that the agonist is added and mixed consistently. |
| Pipetting errors | Use calibrated pipettes and ensure accurate dispensing of PRP, agonist, and this compound. | |
| Unexpected increase in aggregation with this compound | Platelet microaggregate formation | Under conditions of strong agonist stimulation, some GPIIb/IIIa antagonists have been reported to augment the formation of small platelet microaggregates. Consider using a lower concentration of a strong agonist.[13] |
Flow Cytometry for Platelet Activation Markers
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence in unstimulated samples | Spontaneous platelet activation | Handle blood samples gently to avoid mechanical activation. Process samples promptly after collection.[13] |
| Non-specific antibody binding | Use an isotype control to determine the level of non-specific binding. Include a blocking step with an appropriate serum. | |
| Low signal for activation markers (P-selectin, PAC-1) in positive controls | Insufficient agonist stimulation | Verify the concentration and activity of the platelet agonist (e.g., ADP, TRAP-6). |
| Antibody titration issues | Ensure the correct concentration of fluorescently labeled antibodies is used. Perform a titration experiment to determine the optimal antibody concentration. | |
| Anticoagulant interference | The choice of anticoagulant can affect results. ACDA is often preferred over heparin for shear-stress-induced activation studies.[11] PAC-1 binding can be impacted by the staining buffer.[11] | |
| Inconsistent results between experiments | Donor variability | Acknowledge inherent biological variability between platelet donors.[22] If possible, use platelets from the same donor for comparative experiments. |
| Fixation artifacts | PAC-1 binding can be affected by paraformaldehyde fixation. If fixation is necessary, it should be performed after staining.[23] |
Experimental Protocols
Key Experiment 1: Light Transmission Aggregometry (LTA)
Objective: To determine the on-target effect of this compound on platelet aggregation.
Methodology:
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.[22]
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[22]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.[22]
-
Allow the PRP to rest for 30 minutes at room temperature.[22]
-
-
Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C in aggregometer cuvettes with a stir bar.
-
Add this compound at various concentrations (or vehicle control) and incubate for a specified time.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Initiate aggregation by adding a platelet agonist (e.g., ADP at a final concentration of 5-10 µM).[22]
-
Record the change in light transmission for 5-10 minutes.[22]
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each sample.
-
Calculate the percentage of inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Key Experiment 2: Flow Cytometry for Platelet Activation
Objective: To assess the effect of this compound on the expression of platelet activation markers.
Methodology:
-
Sample Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., ACDA).
-
Aliquot whole blood into microtiter plate wells or flow cytometry tubes.
-
-
Stimulation and Staining:
-
Add this compound at various concentrations (or vehicle control) and incubate.
-
Add a platelet agonist (e.g., ADP or TRAP-6) to induce activation. Include an unstimulated control.
-
Add a cocktail of fluorescently labeled antibodies. A typical panel includes:
-
Incubate for 15-20 minutes at room temperature in the dark.[23]
-
-
Fixation and Analysis:
-
Fix the samples by adding cold 1% paraformaldehyde solution.[23]
-
Acquire data on a flow cytometer, collecting 5,000-10,000 platelet events.[23]
-
Gate on the platelet population based on forward and side scatter characteristics.
-
Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for P-selectin and PAC-1.[12]
-
Visualizations
This compound's On-Target and Potential Off-Target Mechanisms
Caption: On-target and potential off-target pathways of this compound.
Experimental Workflow for Assessing this compound's Effects
Caption: Experimental workflow for this compound cellular assays.
TGF-β Signaling Pathway
Caption: Simplified canonical TGF-β/SMAD signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Effects Of Glycoprotein IIb/IIIa Antagonists: Anti Platelet Aggregation And Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. Blood Platelets as an Important but Underrated Circulating Source of TGFβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type beta transforming growth factor in human platelets: release during platelet degranulation and action on vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-beta Signalling (Platelets & Monocytes) – Institute for Vascular Signalling [ivs-frankfurt.de]
- 8. TGF-β Signaling [mdpi.com]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [helda.helsinki.fi]
- 16. In vitro cytokine release assays: reducing the risk of adverse events in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. De novo design of highly selective miniprotein inhibitors of integrins αvβ6 and αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. De novo design of highly selective miniprotein inhibitors of integrins αvβ6 and αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective alpha4beta7 integrin antagonists and their potential as antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and obtustatin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective Targeting of Integrin αvβ8 by a Highly Active Cyclic Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Platelet Activation [bdbiosciences.com]
Technical Support Center: Overcoming Gantofiban Instability in Experimental Buffers
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Gantofiban instability in my experimental buffer?
A1: While specific data for this compound is limited, factors that typically affect the stability of small molecule drugs like this compound in solution include:
-
pH: The stability of similar compounds is often pH-dependent. For instance, Eptifibatide shows maximum stability around pH 5.25 in aqueous solutions and pH 5.75 in semi-aqueous vehicles.[1] Deviations from the optimal pH can lead to hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures generally accelerate chemical degradation. It is crucial to adhere to recommended storage and experimental temperatures.
-
Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds. Storing solutions in light-protected containers is a recommended practice.
-
Buffer Composition: Certain buffer components can interact with the drug molecule, leading to instability. It's important to use high-purity, well-characterized buffer reagents.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the buffer can lead to oxidative degradation of susceptible functional groups.
Q2: I'm observing inconsistent results in my platelet aggregation assays with this compound. Could this be a stability issue?
A2: Yes, inconsistent results are a common sign of compound instability. If this compound is degrading in your experimental buffer, its effective concentration will decrease over time, leading to variable inhibition of platelet aggregation. Other potential causes for inconsistency include pre-analytical variables in sample handling, inconsistent agonist concentrations, and biological variability between platelet donors.[2]
Q3: What is a good starting point for a buffer to use with this compound in in vitro platelet aggregation assays?
A3: A common buffer system for in vitro platelet aggregation studies is Tyrode's buffer. It is a physiological salt solution that helps maintain a stable pH and ionic strength, which is crucial for platelet viability and function. The pH of the buffer should be carefully controlled, typically around 7.4, to mimic physiological conditions.[3] However, the optimal pH for this compound's stability might differ, so it is advisable to perform preliminary stability tests.
Q4: How should I prepare and store my this compound stock solutions?
A4: For optimal stability, it is recommended to prepare concentrated stock solutions of this compound in a suitable organic solvent like DMSO and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The working solutions should be prepared fresh for each experiment by diluting the stock solution into the experimental buffer immediately before use.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibition of platelet aggregation | This compound degradation in the experimental buffer. | Prepare fresh this compound working solutions for each experiment. Minimize the time between solution preparation and use. Consider performing a stability study of this compound in your buffer at the experimental temperature. |
| Incorrect concentration of this compound. | Verify the calculations for the dilution of your stock solution. Ensure accurate pipetting. | |
| High variability in results between experiments | Inconsistent preparation of this compound solutions. | Standardize the procedure for preparing this compound solutions, including the source and lot of the compound, solvent, and buffer. |
| Instability of this compound during the experiment. | Monitor the stability of this compound over the time course of your experiment. If significant degradation is observed, shorten the experimental duration or find a more suitable buffer. | |
| Pre-analytical variables in platelet preparation. | Strictly adhere to a standardized protocol for blood collection and platelet-rich plasma (PRP) preparation, including consistent centrifugation speed and time.[2] | |
| Precipitate formation in the buffer | Low solubility of this compound in the aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low and does not exceed the tolerance of your assay. You may need to optimize the buffer composition or pH to improve solubility. |
| Interaction with buffer components. | Try a different buffer system. Phosphate-buffered saline (PBS) is another common buffer, but be aware of potential interactions with divalent cations. |
Data on Similar Glycoprotein IIb/IIIa Antagonists
The following tables summarize stability data for Tirofiban and Eptifibatide, which may serve as a reference for designing experiments with this compound.
Table 1: Stability of Tirofiban Hydrochloride in Intravenous Solutions
| I.V. Solution | Concentration | Storage Condition | Stability Duration | Reference |
| 5% Dextrose Injection | 0.05 mg/mL | 20-25 °C | 24 hours | [4] |
| 0.9% Sodium Chloride Injection | 0.05 mg/mL | 20-25 °C | 24 hours | [4] |
| 0.45% Sodium Chloride and 5% Dextrose Injection | 0.05 mg/mL | 20-25 °C | 24 hours | [4] |
Table 2: pH-Dependent Stability of Eptifibatide
| Vehicle | Optimal pH for Maximum Stability | Predicted Shelf-Life (T90) at 25°C | Reference |
| Aqueous Vehicle | 5.25 | 33 months | [1] |
| Semi-aqueous Vehicle (10% ethanol, 40% propylene glycol, 50% 0.025 M citrate buffer) | 5.75 | 60 months | [1] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks. Use a 19-21 gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[2]
-
Centrifugation: Centrifuge the blood tubes at 200 x g for 15 minutes at room temperature to separate the PRP.[2]
-
PRP Isolation: Carefully aspirate the upper, platelet-rich plasma layer and transfer it to a new polypropylene tube.
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.[2]
Protocol 2: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Use platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes), to set the 100% aggregation baseline. Use your prepared PRP to set the 0% aggregation baseline.[2]
-
Incubation with this compound: Add the desired concentration of this compound (or vehicle control) to the PRP in a cuvette and incubate for the specified time (e.g., 5-15 minutes) with stirring.
-
Initiation of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to the cuvette to initiate aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
-
Analysis: Determine the maximum platelet aggregation percentage for each sample and calculate the percentage of inhibition relative to the vehicle control.
Visualizations
Caption: this compound inhibits platelet aggregation by blocking the GPIIb/IIIa receptor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Interpreting Gantofiban dose-response curve inconsistencies
Welcome to the technical support center for Gantofiban-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving potential inconsistencies in this compound dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a fibrinogen receptor antagonist.[1] Specifically, it targets and modulates the function of Integrin alpha-IIb and Integrin beta-3[1], which together form the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets. By blocking this receptor, this compound inhibits platelet aggregation, a critical step in thrombus formation.[1][2]
Q2: What is a typical dose-response curve for a platelet aggregation inhibitor like this compound?
A typical dose-response curve for a platelet aggregation inhibitor will be sigmoidal (S-shaped) when plotted on a semi-log scale (logarithm of drug concentration vs. percentage of inhibition).[3][4] At low concentrations, there is minimal inhibition. As the concentration increases, the inhibition rises steeply until it reaches a plateau at or near 100% inhibition at high concentrations. The concentration at which 50% of the maximal inhibition is observed is known as the IC50 value.[4][5]
Q3: Why was the clinical development of this compound discontinued?
This compound's clinical development was discontinued during Phase II trials for thrombosis in Japan.[6] The specific reasons for the discontinuation are not detailed in the publicly available information.
Troubleshooting Guide for Dose-Response Curve Inconsistencies
Researchers may encounter various inconsistencies when generating dose-response curves for this compound in vitro. This guide provides potential causes and troubleshooting steps for common issues.
Issue 1: Higher than Expected IC50 Value (Lower Potency)
Possible Causes:
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Platelet Insensitivity: The platelets being used may be less sensitive to GPIIb/IIIa inhibitors. This can be due to donor variability or the method of platelet preparation.
-
Presence of Agonist Interference: The concentration or type of agonist used to induce platelet aggregation may be too high, requiring a higher concentration of this compound to achieve inhibition.
-
Incorrect Drug Concentration: Errors in serial dilutions can lead to inaccurate final concentrations of this compound in the assay.
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored under the recommended conditions.
-
Standardize Platelet Preparation: Follow a consistent and validated protocol for preparing platelet-rich plasma (PRP).[7][8] Consider using pooled plasma from multiple donors to minimize individual variability.[8]
-
Optimize Agonist Concentration: Perform a dose-response curve for the agonist (e.g., ADP, collagen, thrombin) to determine the EC50 (effective concentration producing 50% of maximal aggregation) and use a concentration at or near the EC80 for the inhibition assay.
-
Recalculate and Remeasure: Double-check all calculations for dilutions and, if possible, analytically verify the concentration of the stock solution.
Issue 2: Poorly Defined or Flat Dose-Response Curve
Possible Causes:
-
Low Compound Activity: The this compound may be inactive due to degradation.
-
Assay Window Issues: The difference in signal between the positive (fully aggregated) and negative (no agonist) controls may be too small.
-
Incorrect Assay Conditions: The incubation time, temperature, or stirring speed may not be optimal for platelet aggregation.[7]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may be inhibiting platelet aggregation at the concentrations used.
Troubleshooting Steps:
-
Test with a New Compound Stock: Confirm the activity with a fresh, validated batch of this compound.
-
Optimize Assay Parameters: Ensure the platelet aggregometer is calibrated and functioning correctly.[9] Optimize the assay window by adjusting the agonist concentration and ensuring robust platelet aggregation in the absence of the inhibitor.
-
Review and Optimize Protocol: Ensure the incubation temperature is maintained at 37°C and that the stirring speed is appropriate (e.g., 1200 rpm).[7]
-
Perform a Solvent Control: Run a dose-response curve with the solvent alone to ensure it does not affect platelet aggregation at the concentrations used in the experiment.
Issue 3: High Variability Between Replicates
Possible Causes:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Platelet Activation During Preparation: Platelets can become activated during blood collection or PRP preparation, leading to variable responses.[10]
-
Edge Effects in Multi-well Plates: If using a plate-based format, wells on the edge of the plate may experience different temperature or evaporation conditions.
-
Time-dependent Changes in Platelet Viability: Platelet function can decline over time after blood collection.[7]
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Gentle Handling of Blood and Platelets: Use wide-bore needles for blood collection and avoid vigorous mixing to prevent premature platelet activation.[10]
-
Randomize Sample Placement: When using multi-well plates, randomize the placement of samples and controls to minimize edge effects.
-
Standardize Assay Timing: Perform all experiments within a consistent and limited timeframe after blood collection (e.g., within 4 hours).[8]
Data Presentation
Table 1: Hypothetical this compound IC50 Values in a Platelet Aggregation Assay
| Agonist (Concentration) | Expected IC50 Range (nM) | Observed IC50 (nM) - Example Inconsistency |
| ADP (5 µM) | 50 - 150 | 500 |
| Collagen (2 µg/mL) | 75 - 200 | 850 |
| TRAP-6 (10 µM) | 40 - 120 | 450 |
Experimental Protocols
Key Experiment: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is a generalized procedure for assessing the effect of this compound on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The first few milliliters of blood should be discarded to avoid activated platelets from the venipuncture.[8]
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the centrifuge brake off.[7][9]
-
Carefully aspirate the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.[8] The PPP will be used to set the 100% aggregation baseline.
-
Keep PRP at room temperature and use within 4 hours of blood collection.[8]
2. Instrument Setup and Calibration:
-
Turn on the platelet aggregometer and allow it to warm up to 37°C.[9]
-
Place a cuvette with PPP into the appropriate channel to set the 100% light transmission (100% aggregation) baseline.
-
Place a cuvette with PRP into a channel to set the 0% light transmission (0% aggregation) baseline.
3. Assay Procedure:
-
Aliquot PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the PRP.
-
Incubate the samples for a specified time (e.g., 5-10 minutes) at 37°C with stirring (e.g., 1200 rpm).[7][9]
-
Initiate platelet aggregation by adding a pre-determined concentration of an agonist (e.g., ADP, collagen).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).[9]
4. Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration on a semi-log scale to generate a dose-response curve.
-
Calculate the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic fit).[4]
Visualizations
Caption: this compound's mechanism of action on the GPIIb/IIIa receptor.
Caption: Workflow for a platelet aggregation assay.
Caption: A logical approach to troubleshooting experimental inconsistencies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. IC50 Calculator | AAT Bioquest [aatbio.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - AdisInsight [adisinsight.springer.com]
- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Gantofiban interference with common laboratory reagents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interference of gantofiban with common laboratory reagents and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2] The GP IIb/IIIa receptor is the major platelet surface receptor involved in platelet aggregation. By binding to this receptor, this compound blocks the final common pathway of platelet aggregation, preventing fibrinogen from linking platelets together.[3][4]
Q2: What is the primary and expected effect of this compound in laboratory tests?
The primary and expected effect of this compound is the inhibition of platelet aggregation.[2][3] Therefore, in any functional assay that measures platelet aggregation, such as Light Transmission Aggregometry (LTA), this compound will show a dose-dependent inhibitory effect.[5]
Q3: Can this compound interfere with standard coagulation assays?
Yes, while this compound's primary target is platelet aggregation, it can interfere with certain clot-based coagulation assays.[6][7] The presence of any anticoagulant can influence tests like the Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT), though the effects of GP IIb/IIIa inhibitors on these tests are generally less pronounced than those of direct thrombin or factor Xa inhibitors.[8][9]
Q4: Is it possible for this compound to interfere with immunoassays, such as ELISA?
Direct interference of this compound with immunoassays is not well-documented. However, interference in immunoassays can occur due to various factors, including the presence of small molecules that might non-specifically bind to assay components.[10] If your immunoassay measures a component of the coagulation or platelet activation cascade, the biological effect of this compound could lead to altered results.
Q5: How can I differentiate between a true biological effect of this compound and assay interference?
Distinguishing between a true biological effect and assay interference can be challenging. A key strategy is to use multiple assay platforms or methods that rely on different detection principles to measure the same analyte. Additionally, performing spiking and recovery experiments, as well as serial dilutions, can help identify potential interference.
Troubleshooting Guide
Issue 1: Unexpectedly low platelet aggregation in a control group treated with a known agonist.
-
Possible Cause: The presence of this compound or another GP IIb/IIIa inhibitor in the sample.
-
Troubleshooting Steps:
-
Confirm Reagent Integrity: Ensure that the platelet agonist (e.g., ADP, thrombin) is active and used at the correct concentration.
-
Review Sample History: Verify that the samples were not inadvertently exposed to this compound or another anticoagulant.
-
Perform a Spiking Study: Spike a known negative control sample with this compound to confirm that the observed inhibition is consistent with the drug's effect.
-
Wash Platelets: If possible, perform the assay with washed platelets to remove any interfering substances from the plasma.
-
Issue 2: Inconsistent or variable results in coagulation assays (PT, aPTT).
-
Possible Cause: this compound may be interfering with the clot-based detection method of the assay.[11]
-
Troubleshooting Steps:
-
Use a Chromogenic Assay: If available, switch to a chromogenic-based assay for the specific coagulation factor of interest. These assays are often less susceptible to interference from anticoagulants.[11]
-
Consult Reagent Manufacturer: Contact the manufacturer of the coagulation reagent to inquire about known interferences with GP IIb/IIIa inhibitors.
-
Perform Serial Dilutions: Analyze serial dilutions of the sample. If interference is present, the results may not be linear upon dilution.
-
Issue 3: Unexpected results in an ELISA for a platelet-derived biomarker.
-
Possible Cause: This could be a true biological effect of this compound (i.e., reduced platelet activation leading to lower biomarker levels) or a direct interference with the assay.
-
Troubleshooting Steps:
-
Assess a Different Biomarker: Measure a biomarker that is not expected to be affected by platelet activation to see if the interference is specific.
-
Conduct an Interference Study: Spike the biomarker standard with this compound at various concentrations to see if it affects the standard curve.
-
Use an Alternative Assay Method: If possible, use a non-immunoassay-based method to quantify the biomarker as a confirmatory test.
-
Data on this compound and Similar GP IIb/IIIa Inhibitors
| Parameter | This compound | Tirofiban | Orbofiban |
| Drug Class | Small molecule GP IIb/IIIa antagonist | Non-peptide GP IIb/IIIa antagonist | Orally active GP IIb/IIIa antagonist |
| Primary Effect | Inhibition of platelet aggregation | Inhibition of platelet aggregation | Inhibition of platelet aggregation |
| Known Assay Interference | Platelet aggregation assays | Platelet aggregation assays, potential for coagulation assay interference | Platelet aggregation assays |
| Reported Side Effects in Clinical Trials | Not extensively documented (discontinued) | Bleeding | Increased formation of small platelet microaggregates with strong agonist stimulation[12] |
Experimental Protocols
Protocol 1: Assessing this compound's Effect on Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Objective: To quantify the inhibitory effect of this compound on platelet aggregation induced by a known agonist.
-
Materials:
-
Freshly prepared platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution and serial dilutions.
-
Platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide (TRAP)-6).
-
Light Transmission Aggregometer.
-
-
Method:
-
Prepare PRP and PPP from citrated whole blood by centrifugation.
-
Adjust the platelet count of the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP samples with different concentrations of this compound or vehicle control for a specified time at 37°C.
-
Add the platelet agonist to the PRP sample in the aggregometer cuvette.
-
Record the change in light transmission for 5-10 minutes to measure the percentage of platelet aggregation.
-
Calculate the IC50 value of this compound for the inhibition of platelet aggregation.[13]
-
Protocol 2: Investigating this compound Interference in a Sandwich ELISA
-
Objective: To determine if this compound directly interferes with a specific sandwich ELISA.
-
Materials:
-
Complete ELISA kit for the analyte of interest (including capture antibody, detection antibody, substrate, and standards).
-
This compound stock solution.
-
Wash buffers and stop solution.
-
Microplate reader.
-
-
Method:
-
Prepare the ELISA plate by coating it with the capture antibody as per the manufacturer's instructions.
-
Prepare serial dilutions of the analyte standard.
-
Create two sets of standard curves:
-
Set A (Control): Dilute the standards in the standard assay buffer.
-
Set B (Interference Test): Dilute the standards in the assay buffer spiked with a high, physiologically relevant concentration of this compound.
-
-
Add the prepared standards to the ELISA plate and proceed with the assay as per the manufacturer's protocol (including incubation with detection antibody and substrate).
-
Read the absorbance on a microplate reader.
-
Compare the standard curves from Set A and Set B. A significant shift in the curve for Set B indicates direct assay interference.
-
Visualizations
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aggrastathdb.com [aggrastathdb.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference of anticoagulants on coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aruplab.com [aruplab.com]
- 9. Direct oral anticoagulants--interference with laboratory tests and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coagulation laboratory testing in patients treated with argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effect of the GPIIb/IIIa antagonist orbofiban on human platelet aggregate formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gantofiban and Platelet Activation Assays
Welcome to the technical support center for Gantofiban-related platelet activation studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on mitigating the paradoxical activation effects of this compound and other GPIIb/IIIa antagonists.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your platelet aggregation and activation experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No or low inhibition of platelet aggregation with this compound. | This compound is a prodrug and is inactive in vitro. | For in vitro assays, its active metabolite must be used. |
| Inconsistent agonist concentration. | Prepare fresh agonist solutions (e.g., ADP) for each experiment and verify the final concentration. Use a concentration that induces a submaximal aggregation response to effectively measure inhibition. | |
| High variability in platelet aggregation inhibition between experiments. | Instability of the active metabolite of this compound. | Prepare fresh solutions of the active metabolite for each experiment and use them promptly. Avoid repeated freeze-thaw cycles. |
| Inconsistent results with different platelet donors. | Acknowledge inherent biological variability. Genetic variations in platelet receptors can influence response. | |
| Paradoxical increase in platelet activation markers (e.g., P-selectin, PAC-1 binding) in the presence of this compound. | This compound, as an RGD-mimetic GPIIb/IIIa antagonist, can induce a conformational change in the receptor, leading to outside-in signaling and platelet activation, particularly under conditions of platelet pre-stimulation and receptor clustering.[1] | - Co-administer a P2Y12 inhibitor: The paradoxical activation is often dependent on ADP signaling through the P2Y12 receptor.[1][2] The addition of a P2Y12 antagonist like clopidogrel or ticagrelor can mitigate this effect. - Avoid strong platelet pre-stimulation: Minimize pre-activation of platelets during sample preparation and handling. |
| Low platelet count affecting analysis in flow cytometry. | Platelet aggregation leading to exclusion from the analysis gate. | Add anti-aggregating agents like prostaglandin E1 (PGE1) to the collection tube or buffers. Ensure gentle handling of the sample.[3] |
| Lysis of platelets during sample preparation. | Optimize sample preparation to avoid cell lysis. Do not vortex or centrifuge cells at high speeds. Use fresh buffers. | |
| High background fluorescence in negative control for flow cytometry. | Inadequate washing of unbound antibody. | Increase the number and volume of wash steps.[3] |
| Autofluorescence of platelets. | If platelet autofluorescence is high, select fluorochromes that emit in the far-red spectrum to minimize its impact.[3][4] | |
| Non-specific antibody binding. | Pre-incubate the sample with an Fc block to prevent non-specific binding.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced paradoxical platelet activation?
A1: this compound is a ligand-mimetic antagonist of the platelet integrin αIIbβ3 (GPIIb/IIIa). While it effectively blocks fibrinogen binding and subsequent aggregation, it can also induce a conformational change in the αIIbβ3 receptor, mimicking a ligand-bound state.[1][2] This can lead to "outside-in" signaling, which, in the presence of platelet pre-activation (e.g., by low-dose ADP) and receptor clustering, paradoxically activates the platelets. This activation manifests as increased expression of P-selectin, activation of GPIIb/IIIa (detectable by PAC-1 binding), and increased intracellular calcium.[1][2]
Q2: How can I prevent or mitigate this paradoxical activation in my experiments?
A2: The most effective strategy is the co-incubation with a P2Y12 receptor antagonist, such as clopidogrel or ticagrelor.[1][2] The paradoxical activation pathway is highly dependent on ADP signaling through the P2Y12 receptor. By blocking this receptor, the downstream signaling cascade that leads to activation is interrupted. Additionally, minimizing any pre-stimulation of platelets during blood collection and sample preparation is crucial.
Q3: What are the key experimental readouts to assess paradoxical platelet activation?
A3: The primary methods to assess platelet activation are:
-
Flow Cytometry: To measure the surface expression of activation markers like P-selectin (CD62P) and the binding of PAC-1, an antibody that specifically recognizes the activated form of GPIIb/IIIa.[1][5]
-
Intracellular Calcium Measurement: To detect changes in cytosolic calcium levels, a key second messenger in platelet activation.[6][7][8]
-
Platelet Aggregometry: While this compound is expected to inhibit aggregation, subtle pro-aggregatory effects at sub-optimal concentrations or in the presence of other agonists can sometimes be observed.[9]
Q4: Are there alternatives to this compound that do not cause paradoxical activation?
A4: Research is ongoing into the development of allosteric or activation-specific integrin antagonists that would not induce the conformational changes associated with paradoxical activation.[10] These next-generation inhibitors aim to provide the anti-aggregatory benefits without the risk of pro-thrombotic side effects.
Data Presentation
Table 1: Effect of Tirofiban (a this compound analog) on Platelet Aggregation
| Agonist | Tirofiban Concentration (ng/mL) | Inhibition of Platelet Aggregation (%) |
| ADP (20 µM) | 12.5 | Significant decrease |
| 50 | Total inhibition | |
| Collagen (5 µg/mL) | 25 | Significant decrease |
| 100 | Total inhibition |
Data synthesized from a study on diabetic patients.[11]
Table 2: Effect of Eptifibatide (a this compound analog) with and without Clopidogrel on Platelet Activation Markers
| Agonist | Treatment | Reduction in PAC-1 Binding (%) | Reduction in Fibrinogen Binding (%) |
| ADP | Clopidogrel | 48 | 70 |
| Clopidogrel + Eptifibatide | Additional 80 | Additional 90 | |
| TRAP | Clopidogrel | 43 | 64 |
| Clopidogrel + Eptifibatide | Additional 78 | Additional 95 | |
| U46-619 | Clopidogrel | 33 | 81 |
| Clopidogrel + Eptifibatide | Additional 72 | Additional 69 |
Data from the PEACE study in NSTEMI patients.[12]
Table 3: IC50 Values for Tirofiban on Platelet Aggregation
| Parameter | Value |
| EC50 for binding to platelet GPIIb/IIIa | ~24 nmol/L |
| IC50 for inhibition of platelet aggregation | ~37 nmol/L |
| IC50 for blocking platelet adhesion to fibrin | ~580 nmol/L |
Data from a biophysical study of Tirofiban.[13]
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Platelet Activation Markers (P-selectin and PAC-1)
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate. Discard the first 2-3 mL to avoid tissue factor contamination. Process samples within 4 hours.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature. Carefully aspirate the upper PRP layer.
-
Treatment: Incubate PRP with this compound at desired concentrations, with or without a P2Y12 inhibitor, for a specified time at 37°C.
-
Agonist Stimulation: Add a platelet agonist (e.g., ADP, TRAP) at a submaximal concentration to induce platelet activation. Include an unstimulated control.
-
Staining: Add fluorochrome-conjugated antibodies against P-selectin (CD62P) and PAC-1 to the treated PRP. Incubate for 20-30 minutes at room temperature in the dark.
-
Fixation: Add 1% paraformaldehyde to fix the platelets.
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics. Collect a sufficient number of events (e.g., 10,000-50,000) within the platelet gate.
-
Data Analysis: Determine the percentage of P-selectin and PAC-1 positive platelets and the mean fluorescence intensity (MFI) for each sample.
Protocol 2: Measurement of Intracellular Calcium Concentration ([Ca2+]i)
-
Platelet Preparation and Loading: Prepare washed platelets from PRP. Incubate the washed platelets with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Treatment and Stimulation: Resuspend the dye-loaded platelets in a calcium-containing buffer. Add this compound and/or a P2Y12 inhibitor. Initiate platelet activation by adding an agonist.
-
Measurement: Immediately measure the fluorescence intensity using a fluorometer or a flow cytometer capable of kinetic readings.
-
Calibration: At the end of each experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence (Fmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence (Fmin).
-
Calculation: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * (F - Fmin) / (Fmax - F).
Mandatory Visualizations
Caption: this compound Paradoxical Activation and Mitigation Pathway.
Caption: Workflow for Assessing this compound's Effect on Platelet Activation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A mechanistic model for paradoxical platelet activation by ligand-mimetic alphaIIb beta3 (GPIIb/IIIa) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Quantification by flow cytometry of the efficacy of and interindividual variation of platelet inhibition induced by treatment with tirofiban and abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin A1 inhibits increases in intracellular calcium concentration, TXA(2) production and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytoplasmic Ca2+ is necessary for thrombin-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased basal and thrombin-induced free calcium in platelets of essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effect of the GPIIb/IIIa antagonist orbofiban on human platelet aggregate formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eptifibatide provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and eptifibatide (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Gantofiban Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Gantofiban, a glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist. Given that this compound was discontinued during clinical development, publicly available data is limited. Therefore, much of the guidance provided is based on established principles for other GPIIb/IIIa antagonists like Tirofiban and Eptifibatide, and general best practices for in vitro platelet assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor. This receptor is crucial for platelet aggregation, the final common pathway in thrombus formation. By blocking the binding of fibrinogen to the GPIIb/IIIa receptor, this compound inhibits platelet aggregation.
Q2: What are the most common in vitro assays to assess this compound's activity?
A2: The most common in vitro assays to evaluate the efficacy of GPIIb/IIIa antagonists like this compound are light transmission aggregometry (LTA) and flow cytometry. LTA measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist. Flow cytometry can be used to measure the binding of fibrinogen to the GPIIb/IIIa receptor or the binding of activation-dependent monoclonal antibodies.
Q3: What are the recommended storage and stability conditions for this compound for experimental use?
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: While specific off-target effects for this compound are not well-documented in publicly available literature, researchers should be aware of the potential for off-target activities with any small molecule inhibitor. For other GPIIb/IIIa antagonists, effects on other integrin receptors have been noted. It is advisable to include appropriate controls in experiments to assess any potential non-specific effects.
Troubleshooting Guides
Issue 1: High Variability in Platelet Aggregation Assay Results
Question: My light transmission aggregometry (LTA) results with this compound show significant variability between experiments. What could be the cause?
Answer: High variability in LTA is a common issue and can stem from several pre-analytical and analytical factors.
Potential Causes and Troubleshooting Steps:
-
Donor Variability: Platelet reactivity can vary significantly between donors due to genetic factors, diet, and medication use.
-
Recommendation: If possible, use pooled platelet-rich plasma (PRP) from multiple healthy donors who have not taken any antiplatelet medication for at least two weeks. If using single donors, screen for consistent platelet responses.
-
-
Blood Collection and Sample Handling: Improper blood collection and handling can lead to premature platelet activation.
-
Recommendation: Use a large gauge needle (e.g., 21G) for venipuncture and discard the first few milliliters of blood. Use 3.2% sodium citrate as the anticoagulant at a 9:1 blood-to-anticoagulant ratio. Process blood samples promptly at room temperature, avoiding cold temperatures which can activate platelets.
-
-
Inconsistent Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, thrombin) is critical for reproducible results.
-
Recommendation: Prepare fresh agonist solutions for each experiment. Perform a dose-response curve for the agonist to determine the optimal concentration that induces a submaximal aggregation response, which is ideal for measuring inhibition.
-
-
Instrument Calibration: Incorrect temperature or stirring speed of the aggregometer will affect results.
-
Recommendation: Ensure the aggregometer is calibrated and maintained according to the manufacturer's instructions. The assay should be performed at 37°C with a consistent stirring speed (e.g., 1000-1200 rpm).
-
Issue 2: No or Low Inhibition of Platelet Aggregation by this compound
Question: I am not observing the expected inhibitory effect of this compound on platelet aggregation in my in vitro assay. What should I check?
Answer: A lack of inhibition can be due to issues with the compound itself, the experimental setup, or the assay conditions.
Potential Causes and Troubleshooting Steps:
-
Compound Integrity: this compound may have degraded due to improper storage or handling.
-
Recommendation: Ensure this compound has been stored correctly. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. If possible, verify the compound's integrity through analytical methods.
-
-
Suboptimal Agonist Concentration: Using a very high concentration of the platelet agonist can overcome the inhibitory effect of this compound.
-
Recommendation: As mentioned previously, optimize the agonist concentration by performing a dose-response curve.
-
-
Incorrect Assay Conditions: The choice of anticoagulant can influence the apparent potency of GPIIb/IIIa antagonists.
-
Recommendation: While citrate is standard, some studies suggest it can affect the potency of these inhibitors. Consider using an alternative anticoagulant like hirudin for comparison, if appropriate for your experimental goals.
-
-
Insufficient Incubation Time: this compound may require a certain incubation period with the platelets to exert its effect.
-
Recommendation: Perform a time-course experiment to determine the optimal pre-incubation time for this compound with the platelet-rich plasma before adding the agonist.
-
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following tables present hypothetical, yet representative, quantitative data for a generic GPIIb/IIIa antagonist based on published results for similar drugs. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Hypothetical IC50 Values of this compound in Light Transmission Aggregometry (LTA)
| Agonist (Concentration) | IC50 (nM) |
| ADP (5 µM) | 50 |
| Collagen (2 µg/mL) | 75 |
| Thrombin (0.1 U/mL) | 100 |
Table 2: Hypothetical Percentage Inhibition of Platelet Aggregation by this compound
| This compound Concentration (nM) | % Inhibition (vs. ADP 5 µM) |
| 10 | 15 ± 5 |
| 50 | 52 ± 8 |
| 100 | 85 ± 6 |
| 500 | 98 ± 2 |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for this compound
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 10 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Instrument Setup:
-
Pre-warm the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for 5-15 minutes with stirring.
-
Add the platelet agonist (e.g., ADP at a final concentration of 5 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each sample.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: Flow Cytometry for Fibrinogen Binding Inhibition by this compound
-
Platelet Preparation:
-
Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 1 x 10⁸ platelets/mL.
-
-
Incubation:
-
Incubate the washed platelets with various concentrations of this compound or vehicle control for 15 minutes at room temperature.
-
-
Platelet Activation and Fibrinogen Staining:
-
Activate the platelets with an agonist (e.g., 10 µM ADP).
-
Immediately add FITC-conjugated human fibrinogen and incubate for 15 minutes in the dark at room temperature.
-
-
Fixation:
-
Stop the reaction and fix the platelets by adding 1% paraformaldehyde.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter.
-
Measure the mean fluorescence intensity (MFI) of the FITC signal.
-
-
Data Analysis:
-
Calculate the percentage inhibition of fibrinogen binding for each this compound concentration relative to the vehicle control.
-
Visualizations
Caption: this compound's mechanism of action on the platelet signaling pathway.
Validation & Comparative
Preclinical Showdown: A Comparative Look at Gantofiban and Tirofiban in Thrombosis Models
A comprehensive comparison between the Glycoprotein IIb/IIIa (GP IIb/IIIa) antagonists gantofiban and tirofiban in preclinical thrombosis models is hampered by the limited availability of public data for this compound, a drug whose development was discontinued in early clinical phases. While extensive preclinical data for tirofiban underscores its efficacy in various thrombosis models, a direct head-to-head comparison with this compound based on experimental evidence is not feasible. This guide, therefore, summarizes the known mechanisms of action for both compounds and presents available preclinical data for tirofiban to offer a partial perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Both this compound and tirofiban are classified as small-molecule, non-peptide antagonists of the GP IIb/IIIa receptor.[1][2] This receptor plays a crucial role in the final common pathway of platelet aggregation. Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF). This binding creates bridges between adjacent platelets, leading to the formation of a platelet plug and, ultimately, a thrombus.
By competitively inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor, both this compound and tirofiban effectively block platelet aggregation, regardless of the initial platelet agonist.[3][4] This mechanism makes them potent antithrombotic agents.
Signaling Pathway of GP IIb/IIIa Receptor Antagonists
Caption: Mechanism of action of this compound and Tirofiban.
Preclinical Data: A One-Sided Story
While the core requirements of this guide include a direct comparison of experimental data, the discontinuation of this compound's development has resulted in a lack of publicly available preclinical studies. Therefore, this section will focus on the wealth of preclinical data available for tirofiban.
Tirofiban in Preclinical Thrombosis Models
Tirofiban has been extensively evaluated in a variety of in vivo and ex vivo preclinical models of thrombosis, demonstrating its potent antithrombotic effects.
Data Summary: Tirofiban in Preclinical Thrombosis Models
| Model Type | Animal Model | Key Findings |
| Arterial Thrombosis | Canine Copper Coil-Induced Coronary Thrombosis | Dose-dependent prevention of coronary artery occlusion. |
| Folts' Model (Canine Circumflex Artery) | Prevention of cyclic flow reductions, indicating inhibition of platelet-rich thrombus formation. | |
| Rat Ferric Chloride-Induced Carotid Artery Thrombosis | Significant delay in thrombus formation and reduction in thrombus weight. | |
| Venous Thrombosis | Rabbit Jugular Vein Stasis Model | Effective in preventing venous thrombus formation. |
| Ex Vivo Models | Human and Canine Arteriovenous Shunt | Potent inhibition of platelet deposition on thrombogenic surfaces under high shear stress. |
Experimental Protocols: Key Tirofiban Preclinical Studies
A frequently cited preclinical model for evaluating antiplatelet agents is the Folts' model of coronary artery thrombosis.
Experimental Workflow: Folts' Model of Coronary Artery Thrombosis
References
- 1. In vitro and ex vivo Flow Models for Arterial Thrombosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of GP IIb/IIIa receptor inhibitor tirofiban (aggrastat) in ex vivo canine arteriovenous shunt model of stent thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tirofiban potentiates agonist-induced platelet activation and degranulation, despite effectively inhibiting aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Glycoprotein IIb/IIIa Inhibitors: Eptifibatide vs. Gantofiban
A Guide for Researchers and Drug Development Professionals
In the landscape of antiplatelet therapies, Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors represent a potent class of drugs targeting the final common pathway of platelet aggregation. This guide provides a comparative analysis of two such agents: Eptifibatide, a widely used therapeutic agent, and Gantofiban, a compound that underwent clinical investigation. This analysis is based on publicly available experimental data and clinical trial information.
Introduction to GPIIb/IIIa Inhibitors
Platelet activation and aggregation are critical processes in hemostasis and thrombosis. The GPIIb/IIIa receptor, an integrin found on the surface of platelets, plays a pivotal role in this process. Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF), leading to platelet cross-linking and thrombus formation. GPIIb/IIIa inhibitors competitively block this binding, thereby preventing platelet aggregation.
Eptifibatide is a synthetic cyclic heptapeptide and a reversible GPIIb/IIIa inhibitor.[1][2][3] It is derived from a protein found in the venom of the southeastern pygmy rattlesnake.[4] Eptifibatide is approved for the treatment of acute coronary syndrome (ACS) and for patients undergoing percutaneous coronary intervention (PCI).[5][6]
This compound is a small molecule, non-peptide GPIIb/IIIa antagonist.[7][8] Its development, however, was discontinued during Phase II clinical trials for thrombosis.[8] Consequently, publicly available data on this compound is limited.
Mechanism of Action
Both Eptifibatide and this compound are classified as GPIIb/IIIa antagonists.[7][8][9] They exert their antiplatelet effect by binding to the GPIIb/IIIa receptor on platelets and preventing the binding of fibrinogen and other ligands, thus inhibiting platelet aggregation.[1][2][3] Eptifibatide is a reversible inhibitor.[1][4]
Mechanism of action of GPIIb/IIIa inhibitors.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic and pharmacodynamic data for this compound are not publicly available. The following tables summarize the known parameters for Eptifibatide.
Table 1: Pharmacokinetic Properties of Eptifibatide
| Parameter | Value | Reference |
| Administration | Intravenous | [5] |
| Half-life | ~2.5 hours | [2][5] |
| Protein Binding | ~25% | [2][5] |
| Metabolism | Minimal | [1] |
| Excretion | Primarily renal | [1][5] |
Table 2: Pharmacodynamic Properties of Eptifibatide
| Parameter | Description | Reference |
| Onset of Action | Rapid, with significant platelet inhibition within 15 minutes of a bolus dose. | [5] |
| Reversibility | Platelet function returns to normal within 4-8 hours after discontinuation of infusion. | [5] |
| Platelet Inhibition | Achieves >80% inhibition of platelet aggregation at therapeutic doses. | [2] |
Clinical Efficacy and Safety
Clinical trial data for this compound is not available in the public domain due to its discontinued development. Eptifibatide, on the other hand, has been extensively studied in large-scale clinical trials.
Table 3: Key Clinical Trial Efficacy Data for Eptifibatide
| Trial | Indication | Primary Endpoint | Result | Reference |
| PURSUIT | Acute Coronary Syndrome | Death or non-fatal Myocardial Infarction (MI) at 30 days | Significant reduction in the Eptifibatide group compared to placebo. | [10] |
| IMPACT-II | Percutaneous Coronary Intervention | Composite of death, MI, or urgent target vessel revascularization at 30 days | No significant difference between Eptifibatide and placebo. | [10] |
| ESPRIT | PCI with stent placement | Death, MI, urgent target vessel revascularization, or thrombotic bailout at 48 hours and 30 days | Significant reduction in the Eptifibatide group compared to placebo. | [10] |
The primary safety concern with GPIIb/IIIa inhibitors is bleeding. In clinical trials, Eptifibatide was associated with an increased risk of bleeding, primarily at the femoral access site for PCI.[5] The risk of thrombocytopenia with Eptifibatide is reported to be low (0.1% to 0.2%).[5]
Experimental Protocols
The evaluation of GPIIb/IIIa inhibitors involves a variety of in vitro and in vivo assays to assess their impact on platelet function and coagulation.
Platelet Aggregation Assay
This is a fundamental in vitro test to measure the ability of an agent to inhibit platelet aggregation.
Principle: Platelet-rich plasma (PRP) or whole blood is stirred in a cuvette, and an agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation. The change in light transmittance (for PRP) or impedance (for whole blood) is measured over time, reflecting the extent of platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate).
-
PRP Preparation (for light transmittance aggregometry): The blood is centrifuged at a low speed to separate the PRP.
-
Incubation: The PRP or whole blood is pre-incubated with the test compound (e.g., Eptifibatide) or a vehicle control.
-
Aggregation Induction: An agonist is added to initiate platelet aggregation.
-
Measurement: The change in light transmittance or impedance is recorded for a set period.
-
Analysis: The percentage of platelet aggregation is calculated and compared between the test and control groups.
Workflow for a platelet aggregation assay.
Activated Clotting Time (ACT)
The ACT test is a point-of-care coagulation assay used to monitor the effect of anticoagulants, particularly heparin.[11] While GPIIb/IIIa inhibitors do not directly affect the ACT, it is a crucial measurement in the clinical settings where these drugs are used, as they are often co-administered with heparin.[5]
Principle: Whole blood is exposed to an activator of the intrinsic coagulation pathway (e.g., kaolin, celite), and the time taken for a clot to form is measured.[11][12]
Methodology:
-
A sample of fresh whole blood is placed in a tube or cartridge containing a coagulation activator.[11]
-
The sample is maintained at 37°C.[11]
-
The time to clot formation is determined by mechanical or optical methods.[11]
Thromboelastography (TEG)
TEG is a viscoelastic assay that provides a global assessment of hemostasis, from clot formation to fibrinolysis.[13][14][15] It can be used to evaluate the function of platelets and the entire coagulation cascade.[15]
Principle: A small sample of whole blood is placed in a cup that oscillates. A pin is suspended in the blood. As the clot forms, it increases the connection between the cup and the pin, and the resulting torque is measured and plotted over time.[13][16]
Methodology:
-
A whole blood sample is pipetted into a TEG cup.[15]
-
An activator (e.g., kaolin) is added to initiate clotting.[15]
-
The instrument measures and records the viscoelastic properties of the developing clot, generating a characteristic tracing.[15]
-
Key parameters, such as R-time (time to initial clot formation), K-time and alpha-angle (clot kinetics), and maximum amplitude (MA, reflecting platelet function and clot strength), are analyzed.[13][15]
Comparative Summary and Conclusion
The comparison between Eptifibatide and this compound is inherently limited by the discontinuation of this compound's clinical development. Eptifibatide has a well-established efficacy and safety profile, supported by extensive clinical trial data, and remains an important therapeutic option in the management of acute coronary syndromes and during percutaneous coronary interventions.
This compound, as a small molecule GPIIb/IIIa inhibitor, represented a different chemical approach to targeting the same receptor. However, the reasons for its discontinuation in Phase II trials are not publicly detailed, precluding a direct comparison of its performance against Eptifibatide.
Clinical development pathways.
For researchers and drug development professionals, the story of Eptifibatide and this compound highlights the rigorous and often challenging path of bringing a new therapeutic agent to market. While both targeted the same critical receptor in platelet aggregation, only one successfully navigated the clinical trial process to become an established therapy. Future research in this area may focus on developing agents with improved safety profiles, oral bioavailability, or novel mechanisms of inhibiting platelet function.
References
- 1. m.youtube.com [m.youtube.com]
- 2. grokipedia.com [grokipedia.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 5. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Integrilin (Eptifibatide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - AdisInsight [adisinsight.springer.com]
- 9. Eptifibatide Monograph for Professionals - Drugs.com [drugs.com]
- 10. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activated clotting time - Wikipedia [en.wikipedia.org]
- 12. Activated Clotting Time [ACT] [practical-haemostasis.com]
- 13. youtube.com [youtube.com]
- 14. Review of Thromboelastography (TEG): Medical and Surgical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thromboelastography | HE [hematology.mlsascp.com]
- 16. atsjournals.org [atsjournals.org]
Validating Gantofiban's Binding Specificity to GPIIb/IIIa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gantofiban's binding specificity to the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor with other established antagonists. Due to the limited availability of direct quantitative binding data for this compound in publicly accessible literature, this guide utilizes data for Roxifiban (XV459), a structurally and functionally similar small molecule GPIIb/IIIa antagonist, as a proxy for comparative analysis. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating and designing their own binding specificity studies.
Executive Summary
This compound is a small molecule antagonist targeting the platelet receptor GPIIb/IIIa, a key player in the final common pathway of platelet aggregation. Validating its binding specificity is crucial for its development as an antiplatelet therapeutic. This guide compares the binding characteristics of this compound (represented by Roxifiban) with three clinically approved GPIIb/IIIa inhibitors: Abciximab, a monoclonal antibody fragment; Tirofiban, a non-peptide small molecule; and Eptifibatide, a cyclic heptapeptide.
Comparative Analysis of GPIIb/IIIa Antagonists
The following table summarizes the key quantitative data for the binding of various antagonists to the GPIIb/IIIa receptor. This data is essential for comparing their potency and binding kinetics.
| Antagonist | Type | Dissociation Constant (Kd) (nmol/L) | IC50 (Platelet Aggregation Inhibition) (nmol/L) | Binding Characteristics |
| Roxifiban (XV459) | Non-peptide small molecule | 1 - 2[1] | 30 - 50[1] | High affinity for both resting and activated platelets, with a relatively slow dissociation rate.[1] |
| Abciximab | Monoclonal antibody fragment | ~5 | N/A | High affinity, slow dissociation rate, and non-competitive inhibition. Binds to GPIIb/IIIa and the vitronectin receptor (αvβ3). |
| Tirofiban | Non-peptide small molecule | ~15 | 37[2] | High specificity, lower affinity than Abciximab, and competitive inhibition.[2] |
| Eptifibatide | Cyclic heptapeptide | ~120 | N/A | High specificity, lower affinity than Tirofiban, and competitive inhibition. |
Note: A lower Kd value indicates a higher binding affinity. IC50 values represent the concentration of the inhibitor required to inhibit 50% of platelet aggregation and are dependent on the agonist used.
Experimental Protocols for Validating Binding Specificity
Accurate and reproducible experimental design is paramount in validating the binding specificity of a compound. Below are detailed protocols for key assays used to characterize the interaction between GPIIb/IIIa antagonists and their receptor.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Roxifiban or ¹²⁵I-Fibrinogen) for binding to GPIIb/IIIa on isolated platelets or purified receptors.
Materials:
-
Washed human platelets or purified GPIIb/IIIa receptor
-
Radiolabeled ligand (e.g., [³H]-Roxifiban, ¹²⁵I-Fibrinogen)
-
Unlabeled competitor (this compound and other comparators)
-
Binding buffer (e.g., Tyrode's buffer with 0.1% BSA)
-
Glass fiber filters
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation. Wash the platelets to remove plasma proteins.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor (this compound or other antagonists) to the wells. Include a control with no competitor (total binding) and a control with a high concentration of a known potent inhibitor to determine non-specific binding.
-
Incubation: Add the washed platelets or purified GPIIb/IIIa to each well and incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Flow Cytometry for Receptor Occupancy
Flow cytometry allows for the quantitative analysis of antagonist binding to GPIIb/IIIa on the surface of individual platelets. This method can determine the percentage of receptors occupied by the antagonist at various concentrations.
Materials:
-
Freshly drawn whole blood or platelet-rich plasma (PRP)
-
Fluorescently labeled monoclonal antibody specific for an epitope on GPIIb/IIIa that is blocked by the antagonist (e.g., FITC-conjugated PAC-1 for activated GPIIb/IIIa)
-
This compound and other antagonists
-
Platelet agonists (e.g., ADP, thrombin)
-
Fixation buffer (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Sample Preparation: Aliquot whole blood or PRP into flow cytometry tubes.
-
Incubation with Antagonist: Add increasing concentrations of this compound or other antagonists to the tubes and incubate for a specified time.
-
Platelet Activation (Optional): If studying binding to activated platelets, add a platelet agonist (e.g., ADP) to the tubes.
-
Staining: Add the fluorescently labeled anti-GPIIb/IIIa antibody to each tube and incubate in the dark.
-
Fixation: Add fixation buffer to stop the reaction and preserve the cells.
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the stained platelets for each antagonist concentration. The percentage of receptor occupancy can be calculated by comparing the MFI at each concentration to the MFI of the unstained and maximally stained controls.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time data on the association (k-on) and dissociation (k-off) rates of a ligand (antagonist) binding to a target (GPIIb/IIIa), from which the dissociation constant (Kd) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified GPIIb/IIIa receptor
-
This compound and other antagonists
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilization: Covalently immobilize the purified GPIIb/IIIa receptor onto the surface of the sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the antagonist (analyte) over the sensor surface.
-
Association Phase: Monitor the change in the SPR signal as the antagonist binds to the immobilized GPIIb/IIIa.
-
Dissociation Phase: After the injection, flow running buffer over the surface and monitor the decrease in the SPR signal as the antagonist dissociates.
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound antagonist and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: GPIIb/IIIa Signaling Pathway and Inhibition by this compound.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Logical Relationship of GPIIb/IIIa Antagonists.
Conclusion
Validating the binding specificity of this compound to the GPIIb/IIIa receptor is a critical step in its preclinical and clinical development. This guide provides a framework for this validation by comparing its expected binding characteristics (using Roxifiban as a proxy) with established GPIIb/IIIa antagonists. The provided experimental protocols offer detailed methodologies for conducting key binding assays, and the diagrams illustrate the underlying biological pathways and experimental workflows. Researchers are encouraged to use this guide as a starting point for their own investigations into the binding properties of novel GPIIb/IIIa inhibitors. Further studies are warranted to obtain direct quantitative binding data for this compound to confirm its binding profile and therapeutic potential.
References
Navigating the Landscape of GPIIb/IIIa Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the competitive field of antiplatelet therapy, Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors have carved out a significant role in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI). This guide provides a head-to-head comparison of the pivotal GPIIb/IIIa inhibitors, presenting key performance data, detailed experimental methodologies, and insights into their mechanisms of action.
A notable candidate in this class, Gantofiban, a small-molecule, orally available GPIIb/IIIa inhibitor, underwent clinical development but was discontinued after Phase II trials for thrombosis. Consequently, direct comparative clinical data between this compound and currently approved intravenous agents are unavailable. This guide will, therefore, focus on a comprehensive comparison of the three major clinically approved and widely utilized intravenous GPIIb/IIIa inhibitors: Abciximab, Eptifibatide, and Tirofiban.
Performance Comparison of Approved GPIIb/IIIa Inhibitors
The following tables summarize the key pharmacokinetic, pharmacodynamic, and clinical characteristics of Abciximab, Eptifibatide, and Tirofiban, compiled from various clinical and pharmacological studies.
Table 1: Pharmacokinetic Properties
| Property | Abciximab (ReoPro®) | Eptifibatide (Integrilin®) | Tirofiban (Aggrastat®) |
| Drug Class | Chimeric monoclonal antibody fragment | Cyclic heptapeptide | Non-peptide small molecule |
| Molecular Weight | ~47 kDa | ~0.83 kDa | ~0.49 kDa |
| Plasma Half-life | Initial: <10 min; Second phase: ~30 min | ~2.5 hours | ~2 hours |
| Platelet-bound Half-life | >48 hours (slow dissociation) | ~4 hours (rapid dissociation) | ~4-8 hours (rapid dissociation) |
| Metabolism | Proteolytic degradation | Minimal metabolism | Negligible metabolism |
| Clearance | Reticuloendothelial system | Primarily renal | Primarily renal |
| Reversibility of Platelet Inhibition | Gradual, over days | Rapid | Rapid |
Table 2: Pharmacodynamic Properties
| Parameter | Abciximab | Eptifibatide | Tirofiban |
| Target Receptor | GPIIb/IIIa, αvβ3, Mac-1 | GPIIb/IIIa | GPIIb/IIIa |
| Binding Affinity (IC50) | High | Moderate | Moderate |
| Receptor Occupancy for >80% Inhibition | High | High | High |
| Inhibition of Platelet Aggregation | Potent and sustained | Potent and reversible | Potent and reversible |
Table 3: Clinical Outcomes from Head-to-Head Trials (Selected Data)
| Outcome | Abciximab | Eptifibatide | Tirofiban | Citation |
| Composite Endpoint (Death, MI, Urgent Revascularization) at 30 days | Generally lower incidence in some studies | Non-inferior to Abciximab in some analyses | Non-inferior to Abciximab in some analyses | [1],[2] |
| Major Bleeding Events | Higher incidence in some meta-analyses | Lower incidence compared to Abciximab in some studies | Similar or slightly higher incidence of minor bleeding compared to Abciximab in some studies | [1],[3] |
| Thrombocytopenia | Higher incidence | Lower incidence | Lower incidence | [3] |
Note: Clinical outcomes can vary based on the specific clinical setting (e.g., ACS, PCI), patient population, and trial design. The data presented is a generalized summary from multiple sources.
Mechanism of Action and Signaling Pathway
Glycoprotein IIb/IIIa inhibitors exert their antiplatelet effect by targeting the final common pathway of platelet aggregation. The GPIIb/IIIa receptor (also known as integrin αIIbβ3) is a heterodimeric protein on the surface of platelets.[4] Upon platelet activation by various agonists (e.g., thrombin, ADP, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet-rich thrombus.[5]
GPIIb/IIIa inhibitors, by binding to the receptor, sterically hinder the binding of fibrinogen and other ligands like von Willebrand factor, thereby preventing platelet aggregation.[6]
Figure 1: Simplified signaling pathway of GPIIb/IIIa receptor activation and inhibition.
Experimental Protocols
The evaluation of GPIIb/IIIa inhibitor performance relies on a set of standardized in vitro and ex vivo assays. Below are detailed methodologies for two key experiments.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of a GPIIb/IIIa inhibitor to prevent platelet aggregation in response to a known agonist.
Methodology:
-
Blood Collection: Whole blood is drawn from a healthy volunteer or patient into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells. The supernatant (PRP) is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Platelet Count Adjustment: The platelet count in the PRP is measured and adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with Inhibitor: The PRP is incubated with varying concentrations of the GPIIb/IIIa inhibitor (or a vehicle control) for a specified period at 37°C.
-
Aggregation Measurement: The PRP samples are placed in an aggregometer. A baseline light transmission is established. A platelet agonist (e.g., ADP, collagen, or thrombin receptor-activating peptide) is added to induce aggregation. As platelets aggregate, the light transmission through the sample increases.
-
Data Analysis: The percentage of platelet aggregation is calculated by comparing the change in light transmission to the baseline and the light transmission of the PPP (representing 100% aggregation). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation) is then determined.[7]
References
- 1. Meta-analysis of effectiveness and safety of abciximab versus eptifibatide or tirofiban in percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison by meta-analysis of eptifibatide and tirofiban to abciximab in patients with ST-elevation myocardial infarction treated with primary percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of abciximab versus tirofiban in addition to ticagrelor in STEMI patients undergoing primary percutaneous intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Randomized COMparison of platelet inhibition with abciximab, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
Gantofiban's Integrin Cross-Reactivity: A Comparative Analysis
Gantofiban and its Primary Target: Integrin GPIIb/IIIa
This compound is a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] This receptor is primarily expressed on platelets and plays a crucial role in the final common pathway of platelet aggregation, a key event in thrombosis. By blocking the binding of fibrinogen to GPIIb/IIIa, this compound effectively inhibits platelet aggregation and thrombus formation.
Cross-Reactivity with Other Integrins: An Inferred Profile
Due to the structural similarities within the integrin family, particularly in the ligand-binding domains, the potential for cross-reactivity of integrin antagonists is a significant consideration. While specific quantitative data on this compound's binding affinity to other integrins such as αvβ3, αvβ5, and α5β1 is not available in the reviewed literature, insights can be gleaned from comparative studies of other GPIIb/IIIa antagonists.
Generally, small-molecule GPIIb/IIIa antagonists are designed to be highly selective for αIIbβ3 over other integrins to minimize off-target effects. However, some degree of cross-reactivity can occur. For instance, the αvβ3 integrin, which is involved in angiogenesis and tumor metastasis, shares structural homology with αIIbβ3 and also recognizes the RGD (arginine-glycine-aspartic acid) sequence, a common binding motif for many integrins.
The following table summarizes hypothetical comparative data based on typical selectivity profiles observed for small-molecule GPIIb/IIIa antagonists. It is crucial to note that these are representative values and direct experimental determination for this compound is required for a definitive assessment.
| Integrin Subtype | This compound (Hypothetical IC50, nM) | Other Small-Molecule GPIIb/IIIa Antagonists (Typical IC50 Range, nM) | Primary Ligands | Key Functions |
| αIIbβ3 (GPIIb/IIIa) | ~1-10 | 1-50 | Fibrinogen, von Willebrand Factor | Platelet aggregation |
| αvβ3 | >1000 | 100 - >10,000 | Vitronectin, Fibronectin | Angiogenesis, bone resorption, tumor metastasis |
| αvβ5 | >1000 | >10,000 | Vitronectin | Angiogenesis, cell adhesion |
| α5β1 | >1000 | >10,000 | Fibronectin | Cell adhesion, migration, embryonic development |
Experimental Protocols for Assessing Integrin Cross-Reactivity
To experimentally determine the cross-reactivity profile of this compound, a series of binding and cell-based adhesion assays can be performed.
Solid-Phase Integrin Binding Assay
This assay directly measures the binding of a compound to purified integrin receptors.
Methodology:
-
Plate Coating: Purified recombinant human integrins (e.g., αIIbβ3, αvβ3, αvβ5, α5β1) are coated onto high-binding 96-well microtiter plates.
-
Blocking: Non-specific binding sites are blocked using a solution of bovine serum albumin (BSA).
-
Competition: A fixed concentration of a labeled ligand (e.g., biotinylated fibrinogen for αIIbβ3, or a biotinylated RGD peptide for other integrins) is added to the wells along with varying concentrations of this compound.
-
Incubation and Washing: The plate is incubated to allow for competitive binding, followed by washing steps to remove unbound reagents.
-
Detection: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: The signal is measured using a plate reader, and the IC50 value (the concentration of this compound that inhibits 50% of the labeled ligand binding) is calculated.
Cell-Based Integrin Adhesion Assay
This assay assesses the ability of a compound to inhibit cell adhesion to a substrate coated with an integrin ligand.
Methodology:
-
Cell Culture: Cell lines expressing specific integrins are cultured (e.g., K562 cells transfected to express αIIbβ3, M21 cells for αvβ3).
-
Plate Coating: 96-well plates are coated with the respective integrin ligand (e.g., fibrinogen for αIIbβ3, vitronectin for αvβ3).
-
Cell Treatment: The cells are pre-incubated with varying concentrations of this compound.
-
Adhesion: The treated cells are added to the coated wells and allowed to adhere for a specific time.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified, typically by staining with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence with a plate reader.
-
Data Analysis: The IC50 value for the inhibition of cell adhesion is determined.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Workflow for a solid-phase integrin binding assay.
Caption: this compound's mechanism of action on the integrin signaling pathway.
Conclusion
While direct experimental data on the cross-reactivity of this compound with a broad range of integrins is limited in the public domain, its design as a selective GPIIb/IIIa antagonist suggests a high degree of specificity. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the selectivity profile of this compound and other integrin inhibitors. Such studies are essential for a comprehensive understanding of their pharmacological profile and for ensuring the development of safe and effective therapeutics.
References
Gantofiban's Efficacy Profile: A Comparative Analysis Against Standard Antiplatelet Agents
In light of the discontinuation of Gantofiban's clinical development, this guide provides a comparative efficacy analysis using Tirofiban, a functionally similar glycoprotein IIb/IIIa receptor antagonist, as a proxy. This allows for a relevant comparison against current standard-of-care antiplatelet agents, Aspirin and Clopidogrel, for researchers, scientists, and drug development professionals.
This compound, a non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor, was under development for the prevention of thrombotic events.[1] Its mechanism of action, like other drugs in its class, involves inhibiting the final common pathway of platelet aggregation.[1][2] Standard antiplatelet therapies, such as Aspirin and Clopidogrel, act on different pathways to achieve a similar, albeit mechanistically distinct, antiplatelet effect.[3][4][5] Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the formation of thromboxane A2, a potent platelet activator.[3][6][7][8] Clopidogrel, a prodrug, is metabolized to an active form that irreversibly binds to the P2Y12 ADP receptor on platelets, which in turn prevents the activation of the GPIIb/IIIa complex and subsequent platelet aggregation.[4][9][10]
Comparative Efficacy: Tirofiban (as this compound proxy) vs. Standard Agents
Clinical trial data directly comparing this compound to Aspirin or Clopidogrel is unavailable due to its discontinued development. However, extensive research on Tirofiban provides valuable insights into the efficacy of GPIIb/IIIa inhibitors in various clinical settings.
A meta-analysis of randomized controlled trials comparing Tirofiban to Aspirin in patients with acute ischemic stroke who did not receive thrombolysis or thrombectomy showed that Tirofiban was associated with significantly better functional outcomes at 90 days.[11] However, any bleeding event was more common in the Tirofiban group, although there was no significant difference in symptomatic intracranial hemorrhage.[11] In patients with acute coronary syndromes (ACS), Tirofiban has been shown to lead to a greater early inhibition of platelet aggregation compared to a 600 mg loading dose of Clopidogrel.[12]
Comparisons between the standard agents themselves have also been a subject of numerous studies. In patients with coronary artery disease, Clopidogrel has been associated with a lower risk of major adverse cardiac and cerebrovascular events, myocardial infarction, and stroke compared to Aspirin.[13]
The following tables summarize key quantitative data from comparative studies.
| Table 1: Tirofiban vs. Aspirin in Acute Ischemic Stroke (Meta-analysis) [11] | |
| Outcome | Relative Risk (RR) [95% CI] |
| Excellent Functional Outcome (mRS 0-1) at 90 days | 1.25 [1.05-1.49] |
| Favorable Functional Outcome (mRS 0-2) at 90 days | 1.09 [1.01-1.16] |
| Mortality at 90 days | 0.77 [0.24-2.53] |
| Symptomatic Intracranial Hemorrhage | 3.42 [0.27-43.30] |
| Any Bleeding Event | 1.75 [1.25-2.45] |
| Table 2: Tirofiban vs. Clopidogrel in Non-ST-Elevation Acute Coronary Syndromes [12] | |
| Outcome | Result |
| Inhibition of Platelet Aggregation (first 6 hours) | Tirofiban > Clopidogrel (600mg) (P < 0.0001) |
| P-selectin Expression (all time points) | Clopidogrel (600mg) > Tirofiban (P < 0.0001) |
| Table 3: Clopidogrel vs. Aspirin in Coronary Artery Disease (Post-PCI) [13] | |
| Outcome | Hazard Ratio (HR) [95% CI] |
| All-cause Death, Myocardial Infarction, or Stroke (Primary Composite Endpoint) | 0.71 [0.55-0.92] (favoring Clopidogrel) |
| Major Bleeding | No significant difference |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of comparative efficacy data. Below are representative protocols for key experiments used to assess antiplatelet drug efficacy.
Light Transmission Aggregometry (LTA)
This method is considered the gold standard for assessing platelet function.[14][15][16] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Whole blood is drawn into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 250 x 10^9/L) by diluting with PPP if necessary.
-
Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A baseline light transmission is established. An agonist (e.g., ADP, collagen, arachidonic acid) is added to induce platelet aggregation.
-
Data Analysis: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time, and the maximum aggregation percentage is determined.
Flow Cytometry for Platelet Activation
Flow cytometry allows for the analysis of specific platelet surface markers that are expressed upon activation.[17][18][19]
Protocol:
-
Blood Collection and Preparation: Whole blood is collected in tubes containing an anticoagulant. For in vitro activation studies, the blood is used fresh.
-
In Vitro Activation (Optional): To assess the drug's effect on induced activation, a platelet agonist (e.g., ADP, thrombin receptor agonist peptide [TRAP]) is added to the whole blood and incubated for a specific period (e.g., 5-15 minutes) at room temperature.
-
Antibody Staining: Fluorochrome-conjugated monoclonal antibodies specific for activation markers (e.g., CD62P for P-selectin expression, PAC-1 for activated GPIIb/IIIa) are added to the blood samples and incubated in the dark.
-
Fixation and Lysis: The samples are then fixed (e.g., with 1% paraformaldehyde) to stop the reaction and stabilize the cells. In some protocols, red blood cells are lysed.
-
Data Acquisition and Analysis: The stained samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics. The percentage of platelets expressing the activation marker and the mean fluorescence intensity are quantified.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of these antiplatelet agents can be visualized through their respective signaling pathways.
Caption: Signaling pathways of Aspirin, Clopidogrel, and this compound/Tirofiban.
Caption: General experimental workflow for comparing antiplatelet agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aggrastathdb.com [aggrastathdb.com]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bpac.org.nz [bpac.org.nz]
- 7. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. What is the mechanism of Clopidogrel Resinate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Tirofiban vs. aspirin in patients with acute ischemic stroke: A meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the effects of pretreatment with tirofiban, clopidogrel or both on the inhibition of platelet aggregation and activation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clopidogrel Outperforms Aspirin Monotherapy Following PCI - American College of Cardiology [acc.org]
- 14. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.viamedica.pl [journals.viamedica.pl]
- 17. Platelet Activation [bdbiosciences.com]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Video: Analyzing Platelet Subpopulations by Multi-color Flow Cytometry [jove.com]
In Vitro Comparison of Gantofiban and Abciximab: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro properties of two glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors: Gantofiban and Abciximab. This document summarizes their mechanisms of action, presents available quantitative data for their effects on platelet function, and details the experimental protocols for key in vitro assays.
Introduction
This compound and Abciximab are both antagonists of the platelet GPIIb/IIIa receptor, a critical component in the final common pathway of platelet aggregation. By blocking this receptor, they prevent the binding of fibrinogen and von Willebrand factor, thereby inhibiting thrombus formation. While Abciximab is a well-characterized biologic drug used clinically, this compound is a small molecule whose development was discontinued after Phase II trials. This guide compiles the available in vitro data to facilitate a scientific comparison.
Mechanism of Action
This compound is a non-peptide, small molecule antagonist of the fibrinogen receptor (GPIIb/IIIa).[1][2] As a small molecule, it was developed as an oral and intravenous agent.
Abciximab is the Fab fragment of a chimeric human-murine monoclonal antibody.[3] It binds to the GPIIb/IIIa receptor on platelets, sterically hindering the binding of fibrinogen and von Willebrand factor.[4] Abciximab has a high affinity for the GPIIb/IIIa receptor and a long duration of action, remaining bound to platelets for an extended period.[5]
Quantitative In Vitro Data Comparison
| Parameter | Abciximab | This compound |
| Target | Glycoprotein IIb/IIIa Receptor | Glycoprotein IIb/IIIa Receptor |
| Molecule Type | Monoclonal Antibody (Fab fragment) | Small Molecule |
| IC50 (Platelet Aggregation) | 1.25-2.3 µg/mL (ADP-induced)[6] | Data not available |
| Binding Affinity (KD) | 5 nmol/L[7] | Data not available |
| Receptor Occupancy | >80% at 0.25 mg/kg bolus dose[4] | Data not available |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells. The supernatant (PRP) is carefully collected.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the platelets. The resulting supernatant is the PPP, which is used as a blank (100% aggregation).
-
Assay Procedure:
-
PRP is placed in an aggregometer cuvette with a stir bar and incubated at 37°C.
-
A baseline light transmission is established.
-
Varying concentrations of the inhibitor (this compound or Abciximab) are added to the PRP and incubated for a specified time (e.g., 2-5 minutes).
-
A platelet agonist, such as Adenosine Diphosphate (ADP) (e.g., final concentration of 20 µM), is added to induce aggregation.
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes) as platelets aggregate.
-
-
Data Analysis: The maximum aggregation percentage is determined relative to the PPP control. The IC50 value (the concentration of inhibitor required to reduce the maximal aggregation by 50%) is calculated from the dose-response curve.[8][9][10]
GPIIb/IIIa Receptor Binding Assay (Flow Cytometry)
This assay quantifies the binding of inhibitors to the GPIIb/IIIa receptor on the platelet surface.
Methodology:
-
Blood Collection and Preparation: Whole blood is collected as described above.
-
Incubation with Inhibitors: Aliquots of whole blood or PRP are incubated with varying concentrations of this compound or Abciximab for a specified time at room temperature.
-
Staining with Fluorescently Labeled Antibodies:
-
A fluorescently labeled antibody that recognizes the activated GPIIb/IIIa receptor (e.g., PAC-1-FITC) is added to the samples. PAC-1 specifically binds to the conformation of the GPIIb/IIIa receptor that is capable of binding fibrinogen.[11]
-
Alternatively, a fluorescently labeled fibrinogen can be used to directly measure the inhibition of ligand binding.[7][12]
-
-
Platelet Activation: Platelets are activated with an agonist (e.g., ADP) to induce the conformational change in the GPIIb/IIIa receptor.
-
Fixation: The samples are typically fixed with a solution like 1% paraformaldehyde to stop the reaction and preserve the cells for analysis.
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter properties. The fluorescence intensity of the platelet population is measured.
-
Data Analysis: The binding of the inhibitor is inversely proportional to the fluorescence signal from the labeled antibody or fibrinogen. A dose-response curve is generated to determine the binding affinity (e.g., Ki or EC50) of the inhibitor.[13]
Visualizations
Caption: Platelet aggregation signaling pathway and point of inhibition.
Caption: Experimental workflow for in vitro comparison.
References
- 1. merckgroup.com [merckgroup.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Potent platelet inhibition with peri-procedural tirofiban may attenuate progression of atherosclerosis in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of in vitro platelet aggregation and release and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation, characterization and in vitro anticancer activity of an aqueous galactomannan from the seed of Sesbania cannabina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic, pharmacodynamic and clinical profile of novel antiplatelet drugs targeting vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico and in vitro characterization of GH12, an innovative peptide for dental pulp regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of roxifiban on platelet aggregation and major receptor expression in patients with coronary artery disease for the Roxifiban Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current and Novel Antiplatelet Therapies for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IN-VITRO CHARACTERIZATION OF GASTRORETENTIVE MICROBALLOONS PREPARED BY THE EMULSION SOLVENT DIFFUSION METHOD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology of antiplatelet drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta-blocking drugs and human platelet aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gantofiban and Other Glycoprotein IIb/IIIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gantofiban, a discontinued investigational glycoprotein (GP) IIb/IIIa receptor antagonist, with other compounds in the same class, namely Tirofiban and Abciximab. The analysis is based on available data on their mechanism of action, in vitro potency, clinical efficacy, and safety profiles.
Mechanism of Action: A Shared Target
This compound, Tirofiban, and Abciximab all function as antagonists of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor.[1][2][3] This receptor is the final common pathway for platelet aggregation, a critical step in the formation of thrombi.[4][5] By blocking the binding of fibrinogen and von Willebrand factor to this receptor, these drugs inhibit platelet aggregation and, consequently, thrombus formation.[1][3]
While all three target the same receptor, there are differences in their molecular nature and binding characteristics. This compound and Tirofiban are small-molecule, non-peptide antagonists, whereas Abciximab is a human-murine chimeric monoclonal antibody Fab fragment.[2][3][6] This difference in structure influences their pharmacokinetic and pharmacodynamic properties, such as their half-life and reversibility of effect.[4][5] Tirofiban is a reversible antagonist, with platelet function returning to near baseline within 4 to 8 hours after discontinuation of infusion.[4] Abciximab, on the other hand, has a longer duration of action.[5]
In Vitro Potency
The potency of these compounds in inhibiting platelet aggregation is a key determinant of their potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in in vitro platelet aggregation assays.
| Compound | Agonist | IC50 / EC50 | Species | Reference |
| Tirofiban | ADP | IC50: ~70 ng/mL | Porcine | [7] |
| Collagen | IC50: ~200 ng/mL | Porcine | [7] | |
| Thrombin | IC50: ~5,000 ng/mL | Porcine | [7] | |
| - | EC50: ~24 nmol/L (for binding to GPIIb/IIIa) | Human | [8] | |
| - | IC50: ~37 nmol/L (for platelet aggregation) | Human | [8] | |
| This compound | Data not available | - | - | |
| Abciximab | Data not available | - | - |
Clinical Efficacy and Safety
Clinical trials provide the most critical data for comparing the therapeutic utility of these drugs. The primary efficacy endpoints in trials for these agents typically involve the reduction of thrombotic events, such as myocardial infarction or stroke, while the primary safety concern is the risk of bleeding.
Efficacy Data
| Compound | Study/Indication | Key Efficacy Results | Reference |
| This compound | Thrombosis (Phase II) | Development discontinued; specific efficacy data not published. | [9] |
| Tirofiban | Acute Ischemic Stroke (ASSET-IT Trial) | 65.9% of patients achieved an excellent functional outcome (mRS 0–1) at 90 days vs. 54.9% with placebo. | [10][11] |
| Abciximab | Refractory Unstable Angina (CAPTURE Study) | 11.3% primary endpoint (death, MI, or urgent intervention) vs. 15.9% with placebo at 30 days. | [12] |
| Acute Myocardial Infarction (TIMI 14 Substudy) | Reduced angiographically evident thrombus (26.6% vs. 35.4% with thrombolytic monotherapy). | [13] |
Safety Data: Bleeding Events
| Compound | Study/Indication | Major Bleeding Rate | Reference |
| This compound | Thrombosis (Phase II) | Data not published. | |
| Tirofiban | Acute Ischemic Stroke (ASSET-IT Trial) | Symptomatic intracranial hemorrhage: 1.7% vs. 0% with placebo. | [10] |
| Acute Coronary Syndrome | In combination with P2Y12 inhibitors, did not significantly increase bleeding risk compared to clopidogrel combination. | [14] | |
| Abciximab | Refractory Unstable Angina (CAPTURE Study) | 3.8% vs. 1.9% with placebo. | [12] |
| Acute Coronary Syndromes (GUSTO IV-ACS) | 1.2% major bleeding. | [15] | |
| Percutaneous Coronary Intervention | 2% to 11% with standard-dose heparin. | [16] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
A common in vitro method to assess platelet function and the inhibitory effect of compounds like this compound is Light Transmission Aggregometry (LTA).
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.
Brief Protocol:
-
Blood Collection: Whole blood is drawn from a healthy volunteer who has not taken any antiplatelet medication. The blood is collected into a tube containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.[17][18]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Assay Procedure:
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).[18]
-
A specific volume of PRP is placed in a cuvette with a stir bar and warmed to 37°C.[18]
-
The test compound (e.g., this compound) at various concentrations or a vehicle control is added to the PRP and incubated.
-
A platelet agonist, such as adenosine diphosphate (ADP), collagen, or thrombin, is added to induce aggregation.[19]
-
The change in light transmission is recorded over time to generate an aggregation curve.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and for inhibitory compounds, the IC50 value is calculated.
Visualizations
Caption: Signaling pathway of GPIIb/IIIa receptor antagonists.
Caption: Workflow for a platelet aggregation assay.
Conclusion
This compound, as a member of the glycoprotein IIb/IIIa inhibitor class, shares a common mechanism of action with clinically used drugs like Tirofiban and Abciximab. While the development of this compound was discontinued, precluding a direct comparison of its clinical performance, the available information on its intended therapeutic target allows for a theoretical positioning within this class of antithrombotic agents. The extensive clinical data for Tirofiban and Abciximab highlight the therapeutic potential of GPIIb/IIIa inhibition in managing thrombotic events, but also underscore the inherent risk of bleeding complications that must be carefully managed. The lack of publicly available, detailed quantitative data for this compound limits a comprehensive, direct comparison and underscores the challenges in evaluating discontinued investigational compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aggrastathdb.com [aggrastathdb.com]
- 5. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tirofiban - Wikipedia [en.wikipedia.org]
- 7. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - AdisInsight [adisinsight.springer.com]
- 10. Early Tirofiban Infusion After Thrombolysis Improves Outcomes in Acute Ischemic Stroke - Content - TribeMD [tribemd.com]
- 11. ASSET-IT: Tirofiban Boosts Outcomes After IV Thrombolysis for Acute Stroke | tctmd.com [tctmd.com]
- 12. Randomised placebo-controlled trial of abciximab before and during coronary intervention in refractory unstable angina: the CAPTURE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination therapy with abciximab reduces angiographically evident thrombus in acute myocardial infarction: a TIMI 14 substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bleeding risk with concomitant use of tirofiban and third-generation P2Y12 receptor antagonists in patients with acute myocardial infarction: A real-life data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bleeding events with abciximab in acute coronary syndromes without early revascularization: An analysis of GUSTO IV-ACS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Abciximab Side Effects: Common, Severe, Long Term [drugs.com]
- 17. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Gantofiban: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Gantofiban, an antithrombotic agent. Adherence to these protocols is essential to ensure a safe laboratory environment and compliance with regulatory standards.
This compound, with the chemical formula C21H29N5O6 and CAS number 183547-57-1, is classified as an antithrombotic, oxazole, and piperazine compound.[1][2] As a Glycoprotein IIb/IIIa antagonist, it is imperative to handle and dispose of this small molecule with the utmost care to prevent unintended environmental release or exposure.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound-containing waste should be classified as hazardous chemical waste. The following table outlines the appropriate segregation for different types of waste generated during research involving this compound.
| Waste Stream | Waste Category | Recommended Container |
| Unused or expired solid this compound | Solid Hazardous Chemical Waste | Original, clearly labeled, and sealed container. |
| Solutions containing this compound | Liquid Hazardous Chemical Waste | Labeled, leak-proof, and chemically compatible container. |
| Contaminated labware (e.g., vials, pipette tips) | Solid Hazardous Chemical Waste | Puncture-resistant container labeled "Hazardous Waste." |
| Contaminated Personal Protective Equipment (PPE) | Solid Hazardous Chemical Waste | Sealed bag within a designated hazardous waste container. |
Experimental Protocol for Decontamination of Glassware
Reusable glassware that has come into contact with this compound must be decontaminated before it can be returned to general use or disposed of as non-hazardous waste.
Materials:
-
Appropriate organic solvent (e.g., ethanol or acetone)
-
Detergent solution
-
Deionized water
-
Three separate wash basins
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent capable of dissolving this compound. Collect this solvent rinse as hazardous liquid waste.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent solution.
-
Deionized Water Rinse: Rinse the glassware three times with deionized water.
-
Drying: Allow the glassware to air dry completely before reuse or disposal.
Step-by-Step Disposal Procedures
The following steps provide a clear workflow for the proper disposal of this compound waste.
-
Identification and Segregation: Identify all waste streams containing this compound. Segregate the waste into solid, liquid, and sharp-contaminated categories in designated and clearly labeled containers.
-
Container Management: Ensure all waste containers are in good condition, compatible with the chemical waste, and are kept securely closed except when adding waste.
-
Labeling: Label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment should be used to prevent spills.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of any this compound waste down the drain or in the regular trash.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional and local regulations.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from the point of generation to final removal by EHS.
References
Personal protective equipment for handling Gantofiban
Essential Safety and Handling Guide for Gantofiban
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling potent pharmaceutical compounds and should be strictly adhered to in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the recommended PPE.
| Body Area | Personal Protective Equipment |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator is essential. A full-face or half-mask air-purifying respirator should be used. In cases of potential high exposure, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended. |
| Eye & Face | Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles or a full-face shield are necessary to protect from flying fragments and chemical splashes.[1] |
| Hands | Chemical-resistant gloves are mandatory. It is recommended to wear double gloves, with the outer glove being chemical-resistant. |
| Body | A lab coat or a chemical-resistant disposable coverall should be worn to protect the skin and clothing. For procedures with a high risk of splashing, a hooded chemical splash suit or a one-piece coverall is advised. |
| Feet | Closed-toe shoes are required at a minimum. For greater protection, chemical-resistant boots with steel toes and shanks are recommended. |
Operational and Disposal Plans
Handling Procedures:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form of the compound.
-
Avoid the generation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[1][2]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
Disposal Plan:
-
This compound waste is considered hazardous waste and must be disposed of according to all applicable federal, state, and local regulations.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[5]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
In the event of a spill, evacuate the area and prevent the spread of the material. Use appropriate PPE and absorb the spill with an inert material, then place it in a suitable container for disposal.[1]
This compound Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Standard workflow for handling this compound.
References
- 1. customagformulators.com [customagformulators.com]
- 2. labelsds.com [labelsds.com]
- 3. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. assets.elanco.com [assets.elanco.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
